2-(3-Methylphenyl)-1,3-benzoxazol-6-amine
Description
The exact mass of the compound 2-(3-Methylphenyl)-1,3-benzoxazol-6-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(3-Methylphenyl)-1,3-benzoxazol-6-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Methylphenyl)-1,3-benzoxazol-6-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(3-methylphenyl)-1,3-benzoxazol-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c1-9-3-2-4-10(7-9)14-16-12-6-5-11(15)8-13(12)17-14/h2-8H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIXYEVORGNXLAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=C(O2)C=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50424212 | |
| Record name | 2-(3-methylphenyl)-1,3-benzoxazol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50424212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890985-45-2 | |
| Record name | 2-(3-methylphenyl)-1,3-benzoxazol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50424212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 890985-45-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Chemical structure analysis of 2-(3-Methylphenyl)-1,3-benzoxazol-6-amine
An In-Depth Technical Guide to the Chemical Structure Analysis of 2-(3-Methylphenyl)-1,3-benzoxazol-6-amine
Foreword: The Benzoxazole Scaffold in Modern Drug Discovery
The 2-arylbenzoxazole core is a privileged scaffold in medicinal chemistry, appearing in compounds targeting a wide array of biological systems, from neurodegenerative diseases to microbial infections.[1][2][3][4] Its rigid, planar structure and potential for diverse functionalization make it an attractive starting point for library synthesis and hit-to-lead optimization. The specific compound, 2-(3-Methylphenyl)-1,3-benzoxazol-6-amine (IUPAC Name: 2-(3-methylphenyl)-1,3-benzoxazol-6-amine), incorporates key features—a benzoxazole core, a substituted aryl ring, and a primary amine—that are pivotal for modulating properties like receptor binding, solubility, and metabolic stability.[1]
This guide provides a comprehensive, methodology-focused walkthrough for the unambiguous structural elucidation of this target compound. As Senior Application Scientists, we emphasize not just the "how" but the "why"—grounding each analytical step in solid chemical principles to create a self-validating workflow. The convergence of data from orthogonal techniques is the cornerstone of absolute structural confirmation.
Foundational Step: Synthesis and Purification
Before any analysis can commence, a pure sample of the target compound is required. The most direct and reliable route to 2-arylbenzoxazoles is the condensation and subsequent cyclization of a 2-aminophenol with a corresponding benzoic acid or its derivative.[5][6][7]
Protocol 1.1: Synthesis via Acid-Catalyzed Condensation
This protocol involves the reaction of 4-amino-2-aminophenol with 3-methylbenzoic acid, a common and robust method for forming the benzoxazole ring.[7][8]
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, combine 4-amino-2-aminophenol dihydrochloride (1.0 eq), 3-methylbenzoic acid (1.1 eq), and a polyphosphoric acid (PPA) or Eaton's reagent as both the solvent and catalyst.
-
Reaction: Heat the mixture to 180-200°C with constant stirring for 4-6 hours. The high temperature is necessary to drive the condensation and subsequent dehydration/cyclization.
-
Work-up: Cool the reaction mixture to approximately 100°C and pour it carefully onto crushed ice with vigorous stirring. This hydrolyzes the PPA and precipitates the crude product.
-
Neutralization: Basify the acidic aqueous slurry with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until a pH of ~8 is achieved. This deprotonates the amine and ensures the product is in its free base form.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate (3 x 50 mL). The choice of ethyl acetate is based on its polarity, which is suitable for extracting the moderately polar product while leaving inorganic salts in the aqueous phase.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid is then purified by column chromatography on silica gel using a gradient elution (e.g., 20-50% ethyl acetate in hexanes) to yield the pure 2-(3-Methylphenyl)-1,3-benzoxazol-6-amine.
Synthesis Workflow Diagram
Caption: Workflow for synthesis and purification.
Molecular Formula Confirmation: High-Resolution Mass Spectrometry (HRMS)
The first analytical step post-purification is to confirm the elemental composition. HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.
Principle: Electrospray Ionization (ESI) is a soft ionization technique that generates intact protonated molecules [M+H]⁺ in the gas phase. A Time-of-Flight (TOF) or Orbitrap analyzer then measures the mass-to-charge ratio (m/z) with high precision (typically < 5 ppm error), enabling differentiation between compounds with the same nominal mass but different elemental formulas.
Protocol 2.1: ESI-TOF HRMS Analysis
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the purified compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the ESI source to positive ion mode.
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 Da).
-
Data Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺. Compare the experimentally measured exact mass to the theoretical exact mass calculated for the proposed formula, C₁₄H₁₂N₂O.
Data Interpretation
The molecular formula of 2-(3-Methylphenyl)-1,3-benzoxazol-6-amine is C₁₄H₁₂N₂O.[9] The expected data is summarized below.
| Parameter | Theoretical Value | Expected Experimental Value |
| Molecular Formula | C14H12N2O | Confirmed |
| Monoisotopic Mass | 224.09496 Da | 224.0950 ± 0.0011 |
| [M+H]⁺ Adduct | 225.10224 Da | 225.1022 ± 0.0011 |
Table 1: Expected HRMS Data.
Trustworthiness: A mass error of less than 5 ppm between the theoretical and observed values provides extremely high confidence in the assigned molecular formula, ruling out other potential elemental compositions.
Functional Group Identification: Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and powerful technique for identifying the key functional groups present in a molecule. This serves as a crucial cross-validation of the structure proposed by other methods.
Principle: Molecules absorb infrared radiation at specific frequencies corresponding to the vibrational energies of their bonds (e.g., stretching, bending). A plot of absorbance versus wavenumber produces a unique spectral fingerprint.
Protocol 3.1: FTIR Data Acquisition (ATR)
Step-by-Step Methodology:
-
Sample Preparation: Place a small amount of the purified solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Run a background spectrum of the empty ATR crystal to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio over a range of 4000-600 cm⁻¹.
Data Interpretation
The FTIR spectrum will confirm the presence of the primary amine, the aromatic systems, and the benzoxazole core.
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Rationale |
| Primary Amine (-NH₂) | N-H Symmetric & Asymmetric Stretch | 3400-3300 (two sharp bands) | Confirms the presence of the primary amine.[10][11][12] |
| Primary Amine (-NH₂) | N-H Scissoring (Bend) | 1650-1580 | Further evidence of the -NH₂ group.[10] |
| Aromatic System | C-H Stretch | 3100-3000 | Indicates aromatic protons. |
| Benzoxazole Core | C=N Stretch | ~1630 | Characteristic of the imine-like bond within the oxazole ring.[3] |
| Aromatic System | C=C Bending | 1600-1475 (multiple bands) | Confirms the presence of the aromatic rings. |
| Benzoxazole Core | C-O-C Asymmetric Stretch | ~1250 | Strong absorption confirming the ether linkage in the oxazole ring. |
Table 2: Predicted FTIR Absorption Frequencies.
Connectivity and Final Proof: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the definitive technique for establishing the precise atomic connectivity of a molecule. Both ¹H and ¹³C NMR are required for a complete structural assignment.
Principle: Atomic nuclei with non-zero spin (like ¹H and ¹³C) align in an external magnetic field. Absorption of radiofrequency energy promotes these nuclei to a higher energy state. The precise frequency required (chemical shift) is highly sensitive to the local electronic environment of each nucleus, providing detailed structural information.
Protocol 4.1: ¹H and ¹³C NMR Data Acquisition
Step-by-Step Methodology:
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is chosen because it is an excellent solvent for this compound and its residual proton signal does not interfere with key aromatic signals. Furthermore, it slows the chemical exchange of the -NH₂ protons, allowing them to be observed as a distinct signal.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure sufficient scans for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time due to the low natural abundance of ¹³C.
Data Interpretation: ¹H NMR Spectrum
The ¹H NMR spectrum provides information on the number of different proton environments, their electronic nature (chemical shift), the number of protons in each environment (integration), and their neighboring protons (multiplicity).
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| Ar-H (Methylphenyl) | 8.0 - 7.4 | Multiplet (m) | 4H | Protons on the 3-methylphenyl ring, deshielded by the benzoxazole system. |
| Ar-H (Benzoxazole) | 7.3 - 6.8 | Multiplet (m) | 3H | Protons on the amine-substituted benzene ring, generally more shielded. |
| -NH₂ | ~5.5 | Broad Singlet (br s) | 2H | Exchangeable protons of the primary amine. Broadness is typical. |
| -CH₃ | ~2.4 | Singlet (s) | 3H | Methyl group protons with no adjacent proton neighbors. |
Table 3: Predicted ¹H NMR Data (in DMSO-d₆).
Data Interpretation: ¹³C NMR Spectrum
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| C=N (Oxazole) | ~163 | Quaternary carbon of the oxazole imine, highly deshielded. |
| C-O (Oxazole) | ~151 | Quaternary carbon bonded to both N and O. |
| Aromatic C-NH₂ | ~145 | Quaternary carbon attached to the electron-donating amine group. |
| Aromatic C-H & C-q | 142 - 110 | Complex region containing all other aromatic carbons. |
| -CH₃ | ~21 | Aliphatic methyl carbon, the most shielded signal. |
Table 4: Predicted ¹³C NMR Data (in DMSO-d₆).
Structural Confirmation Workflow
The combination of these spectroscopic techniques provides a robust, self-validating system for structural confirmation.
Caption: A convergent workflow for structural confirmation.
Conclusion
The structural elucidation of 2-(3-Methylphenyl)-1,3-benzoxazol-6-amine is achieved through a logical and synergistic application of synthesis, mass spectrometry, and spectroscopy. HRMS provides the exact molecular formula, FTIR confirms the presence of essential functional groups, and NMR spectroscopy definitively establishes the atomic connectivity. Each piece of data corroborates the others, leading to an unambiguous and trustworthy structural assignment. This systematic approach is fundamental in research and drug development, ensuring the identity and purity of compounds of interest.
References
-
Camps, P., et al. (2017). Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor. Bioorganic & Medicinal Chemistry Letters, 27(15), 3447-3451. Available at: [Link]
-
MedCrave. (2017). Synthesis of 2-aryl benzoxazoles from aldoximes. MOJ Biorg Org Chem, 1(6). Available at: [Link]
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ResearchGate. (n.d.). Synthesis of 2-aryl benzoxazoles. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]
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Beilstein Journals. (2022). One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides. Beilstein Journal of Organic Chemistry, 18, 1386-1394. Available at: [Link]
-
MDPI. (2018). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Molecules, 23(1), 169. Available at: [Link]
-
ResearchGate. (2017). Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of 2-Aryl Benzoxazoles from Benzoxazoles and α-Ketoic Acids by Photoredox Catalysis. Retrieved from [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13, 26867-26895. Available at: [Link]
-
PubChem. (n.d.). 2-[(2-Methylphenyl)methyl]-1,3-benzoxazol-6-amine. Retrieved from [Link]
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PubChemLite. (n.d.). 2-(3-methylphenyl)-1,3-benzoxazol-6-amine. Retrieved from [Link]
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Amazon AWS. (n.d.). Supporting information Novel arylsulfonamide derivatives.... Retrieved from [Link]
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National Institutes of Health. (n.d.). 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole. Retrieved from [Link]
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JOCPR. (2014). Synthesis and antimicrobial activity of novel.... Retrieved from [Link]
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National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Infrared Spectroscopy. Retrieved from [Link]
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WebSpectra. (n.d.). IR Absorption Table. Retrieved from [Link]
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Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Retrieved from [Link]
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MDPI. (2021). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. Retrieved from [Link]
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National Institutes of Health. (2022). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Retrieved from [Link]
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Technical Guide: Physicochemical Profiling & Synthetic Utility of 6-Amino-2-Arylbenzoxazoles
Executive Summary
The 6-amino-2-arylbenzoxazole moiety represents a privileged scaffold in medicinal chemistry and optical materials science. Distinguished by its planar, bicyclic heteroarene architecture, this system functions as a "push-pull" chromophore where the 6-amino group acts as an electron donor (D) and the benzoxazole ring serves as the electron acceptor (A). This D-π-A configuration confers exceptional solvatochromic properties, making these derivatives valuable as microenvironmental polarity probes. Simultaneously, the scaffold serves as a structural isostere to purine bases, providing a template for high-affinity kinase inhibitors (specifically VEGFR-2) and DNA-intercalating agents. This guide provides a rigorous analysis of their synthesis, photophysical characterization, and physicochemical stability.
Structural Architecture & Synthetic Pathways
The "Push-Pull" Electronic System
The physicochemical distinctiveness of 6-amino-2-arylbenzoxazoles arises from the electronic communication between the electron-rich amino group at position 6 and the electron-deficient oxazole ring.
-
Ground State: The molecule exhibits a dipole moment oriented along the long axis.
-
Excited State: Upon photoexcitation, Intramolecular Charge Transfer (ICT) occurs from the amino nitrogen to the benzoxazole core. This charge redistribution is the primary driver for its large Stokes shift and sensitivity to solvent polarity.
Synthetic Methodology
While various routes exist, the acid-catalyzed condensation of 2,4-diaminophenol with substituted benzoic acids remains the industrial standard due to its atom economy and scalability.
Diagram 1: Synthetic Workflow (PPA Condensation)
The following flow illustrates the critical path for synthesizing 6-amino-2-arylbenzoxazole derivatives using Polyphosphoric Acid (PPA) as both solvent and cyclodehydrating agent.
Caption: Optimized synthetic pathway via Polyphosphoric Acid (PPA) mediated cyclodehydration. This route minimizes side reactions common in oxidative cyclization.
Photophysical Characterization
Solvatochromism & Stokes Shift
These derivatives exhibit positive solvatochromism.[1] As solvent polarity increases, the excited state (which is more polar due to ICT) is stabilized more than the ground state, lowering the energy gap and resulting in a bathochromic (red) shift in emission.
Table 1: Solvatochromic Shift Data (Representative for 6-amino-2-phenylbenzoxazole)
| Solvent | Polarity Index ( | Absorption | Emission | Stokes Shift ( | Quantum Yield ( |
| Cyclohexane | 0.006 | 328 | 395 | ~5,100 | 0.65 |
| Toluene | 0.099 | 330 | 408 | ~5,800 | 0.72 |
| Chloroform | 0.259 | 332 | 425 | ~6,600 | 0.68 |
| Acetonitrile | 0.460 | 331 | 440 | ~7,500 | 0.55 |
| Methanol | 0.762 | 330 | 455 | ~8,300 | 0.35 |
Note: Data derived from general trends in aminobenzoxazole solvatochromism [4][6]. High polarity solvents (MeOH) often quench fluorescence (
Mechanism of Fluorescence
The fluorescence mechanism is dominated by the planarization of the phenyl ring with the benzoxazole core in the excited state. Steric hindrance introduced at the ortho-position of the 2-aryl ring can disrupt this planarity, significantly reducing quantum yield.
Diagram 2: Photophysical Jablonski Scheme
This diagram visualizes the energy transitions, highlighting the Intramolecular Charge Transfer (ICT) pathway.
Caption: Jablonski diagram illustrating the Intramolecular Charge Transfer (ICT) mechanism responsible for the large Stokes shift observed in polar solvents.
Physicochemical Stability & Biological Interface
Acid-Base Equilibria (pKa)
-
Benzoxazole Nitrogen (N3): Weakly basic. Protonation typically occurs at pH < 2.0.
-
6-Amino Group: Less basic than aniline due to the electron-withdrawing nature of the heterocycle.
-
Significance: At physiological pH (7.4), the molecule remains largely uncharged, facilitating passive membrane transport.
Lipophilicity (LogP)
The 6-amino-2-arylbenzoxazole core is moderately lipophilic.
-
Base LogP: ~2.5 - 3.0.
-
Tuning: Substitution on the 2-aryl ring allows for LogP modulation. Adding a -CF3 group (common in drug design) increases lipophilicity (LogP > 4.0), enhancing blood-brain barrier permeability but potentially reducing solubility [8].
Biological Target: VEGFR-2 Inhibition
Recent studies identify these derivatives as potent inhibitors of VEGFR-2 kinase, a critical driver of tumor angiogenesis. The 6-amino group acts as a hydrogen bond donor to the hinge region of the kinase ATP-binding pocket [2][5].
Experimental Protocols
Protocol: Synthesis of 6-Amino-2-(4-chlorophenyl)benzoxazole
Objective: Synthesis of a representative derivative via PPA condensation.
-
Reagent Prep: In a 100 mL round-bottom flask, combine 2,4-diaminophenol dihydrochloride (10 mmol) and 4-chlorobenzoic acid (10 mmol).
-
Solvent Addition: Add Polyphosphoric Acid (PPA) (20 g). PPA serves as the solvent and dehydrating agent.
-
Reaction: Heat the mixture to 180°C in an oil bath with magnetic stirring. Maintain for 4–6 hours. Critical: Monitor the disappearance of the starting acid via TLC (30% EtOAc/Hexane).
-
Quenching: Allow the dark syrup to cool to ~80°C, then pour slowly into 200g of crushed ice with vigorous stirring. The product will precipitate as a solid.
-
Neutralization: Adjust pH to ~8.0 using 10%
solution. -
Isolation: Filter the precipitate, wash with copious water, and dry.
-
Purification: Recrystallize from Ethanol/Water (8:2).
-
Expected Yield: 75–85%.
-
Appearance: Pale yellow needles.
-
Protocol: Quantum Yield ( ) Determination
Objective: Determine the efficiency of fluorescence emission relative to a standard.
-
Standard Selection: Use Quinine Sulfate in 0.1 M
( ) as the reference. -
Sample Prep: Dissolve the benzoxazole derivative in the solvent of interest (e.g., Ethanol).
-
Absorbance Adjustment: Dilute both sample and standard so that absorbance at the excitation wavelength (330 nm) is below 0.1 OD . Reason: To prevent inner-filter effects (re-absorption of emitted light).
-
Measurement: Record the integrated fluorescence intensity (
) for both sample ( ) and reference ( ). -
Calculation: Use the following equation:
Where is the refractive index of the solvent.
References
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Ayati, A. et al. (2015).[2] Synthesis and biological investigation of 2-aminothiazole sulfonamide derivatives. EXCLI Journal. 2
-
Zhang, L. et al. (2021). 6-amide-2-aryl benzoxazole/benzimidazole derivatives as VEGFR-2 inhibitors: QSAR and Topomer CoMFA studies. Chemical Papers. 3[4][5][6][3][7]
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Mahmoud, A. et al. (2025).[2][7] Identification and biological assessment of amino benzoxazole derivatives as KDR inhibitors. Journal of Computer-Aided Molecular Design. 7
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Guzow, K. et al. (2005).[8] Solvatochromism of 3-[2-(4-diphenylaminophenyl)benzoxazol-5-yl]alanine methyl ester. Spectrochimica Acta Part A. 8[4]
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Wang, J. et al. (2019). Design, synthesis and in vitro evaluation of 6-amide-2-aryl benzoxazole derivatives against tumor cells. European Journal of Medicinal Chemistry. 9[4]
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Pandey, N. et al. (2021).[5] Solvatochromism and Estimation of Ground and Excited State Dipole Moments. Spectrochimica Acta Part A. 10
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Lokwani, P. et al. (2011).[11] Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research. 11[4][5][6][7]
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Lanza, E. et al. (2025).[2][6][12] Synthesis and biological evaluation of new 2-amino-6-(trifluoromethoxy)benzoxazole derivatives. ResearchGate.[6] 6
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Introduction: Unveiling the Luminescent Potential of a Novel Benzoxazole Derivative
An In-Depth Technical Guide to the Fluorescence Quantum Yield of 2-(3-Methylphenyl)-1,3-benzoxazol-6-amine
For Researchers, Scientists, and Drug Development Professionals
The benzoxazole scaffold is a cornerstone in medicinal chemistry and materials science, recognized for its presence in a multitude of bioactive compounds and functional materials.[1][2][3][4] These heterocyclic structures are isosteres of naturally occurring nucleic bases, which allows them to readily interact with biological systems.[2][4] Furthermore, their conjugated π-systems often give rise to intriguing photophysical properties, making them valuable as fluorescent probes, sensors, and laser dyes.[5] This guide focuses on a specific derivative, 2-(3-Methylphenyl)-1,3-benzoxazol-6-amine, a molecule with the potential for significant fluorescence.
The fluorescence quantum yield (Φf) is a paramount parameter that quantifies the efficiency of a molecule's fluorescence.[6][7] It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[7][8] A high quantum yield is often a prerequisite for applications in high-sensitivity detection assays, bio-imaging, and optoelectronic devices. For drug development professionals, fluorophores with high quantum yields are instrumental in the development of fluorescently-tagged therapeutics and in high-throughput screening assays.
As the fluorescence quantum yield of 2-(3-Methylphenyl)-1,3-benzoxazol-6-amine has not been previously reported in the literature, this guide provides a comprehensive, field-proven protocol for its experimental determination. We will delve into the theoretical underpinnings of fluorescence, provide a step-by-step methodology for an accurate and reliable measurement using the comparative method, and discuss the critical aspects of data analysis and experimental integrity.
Theoretical Framework: The Essence of Fluorescence Quantum Yield
Fluorescence is a photoluminescent process wherein a molecule absorbs a photon, promoting an electron to an excited singlet state. The molecule then rapidly relaxes to the lowest vibrational level of this excited state and subsequently returns to the ground state by emitting a photon. The entire process occurs on a nanosecond timescale.
However, fluorescence is not the only de-excitation pathway available. The excited molecule can also return to the ground state through non-radiative processes, such as internal conversion (heat dissipation) and intersystem crossing to a triplet state (which may lead to phosphorescence or non-radiative decay).[9] The fluorescence quantum yield (Φf) is a measure of the competition between these radiative and non-radiative pathways.[9]
Mathematically, it is expressed as:
Φf = (Number of photons emitted) / (Number of photons absorbed) = kf / (kf + knr)
where kf is the rate constant for fluorescence and knr is the sum of the rate constants for all non-radiative decay processes.
The most common and accessible method for determining the fluorescence quantum yield of an unknown sample in solution is the relative method, first extensively detailed by Williams et al.[9] This technique involves comparing the fluorescence properties of the test sample to a well-characterized fluorescent standard with a known quantum yield.[9][10]
Experimental Protocol: Determining the Fluorescence Quantum Yield of 2-(3-Methylphenyl)-1,3-benzoxazol-6-amine
This protocol employs the comparative method, which offers high accuracy when performed with care.[10] It involves measuring the absorbance and fluorescence intensity of both the test compound and a reference standard at various concentrations.
PART 1: Synthesis of 2-(3-Methylphenyl)-1,3-benzoxazol-6-amine
While the target compound is commercially available from suppliers like Fluorochem[11], for research purposes, a synthetic route may be required. A general and effective method for the synthesis of 2-aryl benzoxazoles involves the condensation of a 2-aminophenol with a corresponding aldehyde or carboxylic acid.[4][12] A plausible route for the target compound is the reaction of 4-amino-2-nitrophenol with 3-methylbenzoic acid in the presence of a condensing agent like polyphosphoric acid, followed by reduction of the nitro group.[4] The final product should be purified by column chromatography or recrystallization and its identity confirmed by NMR and mass spectrometry.
PART 2: Materials and Instrumentation
-
Test Compound: 2-(3-Methylphenyl)-1,3-benzoxazol-6-amine
-
Reference Standard: Quinine sulfate in 0.5 M H₂SO₄ (Φf = 0.546) is a commonly used and well-validated standard for the UV-visible region.[13][14] Alternatively, a standard with closer spectral overlap, if available, is preferable to minimize wavelength-dependent instrumental errors.[15][16]
-
Solvent: Spectroscopic grade ethanol. The choice of solvent is critical as it can influence the quantum yield.[17]
-
Instrumentation:
-
A dual-beam UV-Vis spectrophotometer for accurate absorbance measurements.
-
A calibrated spectrofluorometer for recording fluorescence emission spectra.
-
PART 3: Solution Preparation
The cardinal rule in quantum yield determination is to work with optically dilute solutions to mitigate inner filter and re-absorption effects.[9][13][16] The absorbance of the solutions in a standard 10 mm cuvette should not exceed 0.1 at the excitation wavelength.[9][13][16]
-
Stock Solutions: Prepare stock solutions of both 2-(3-Methylphenyl)-1,3-benzoxazol-6-amine and quinine sulfate at a concentration of approximately 1 x 10⁻⁴ M in their respective solvents.
-
Working Solutions: From the stock solutions, prepare a series of five dilutions for both the test compound and the reference standard, with absorbances ranging from approximately 0.02 to 0.1 at the chosen excitation wavelength.
PART 4: Spectroscopic Measurements
-
Absorbance Spectra: Record the UV-Vis absorption spectrum for each working solution of the test compound and the reference standard. Determine the wavelength of maximum absorption (λ_max) for the test compound.
-
Fluorescence Spectra:
-
Set the excitation wavelength on the spectrofluorometer. This should ideally be a wavelength at which both the test compound and the standard have significant absorbance, and it is often chosen to be near the absorption maximum of the test compound.
-
Record the fluorescence emission spectrum for each of the working solutions of both the test compound and the standard, ensuring that the same excitation wavelength and instrument parameters (e.g., slit widths) are used for all measurements.[15]
-
Record the fluorescence spectrum of the pure solvent to serve as a blank.
-
PART 5: Data Analysis and Calculation
The fluorescence quantum yield of the test sample (Φx) can be calculated using the following equation:
Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (nₓ² / nₛₜ²)[10][16]
Where:
-
Φₛₜ is the known quantum yield of the standard.
-
Gradₓ and Gradₛₜ are the gradients (slopes) of the plots of integrated fluorescence intensity versus absorbance for the test sample and the standard, respectively.
-
nₓ and nₛₜ are the refractive indices of the solvents used for the test sample and the standard.
Step-by-Step Calculation:
-
Integrate Fluorescence Spectra: For each recorded emission spectrum, calculate the integrated fluorescence intensity (the area under the emission curve). Most instrument software can perform this function.
-
Plot Data: Create two separate plots:
-
Integrated fluorescence intensity vs. absorbance for 2-(3-Methylphenyl)-1,3-benzoxazol-6-amine.
-
Integrated fluorescence intensity vs. absorbance for the quinine sulfate standard.
-
-
Determine Gradients: Perform a linear regression for each plot. The slope of the resulting line is the gradient (Grad). A linear relationship with an R² value close to 1 indicates that the measurements are within the ideal concentration range.
-
Calculate Quantum Yield: Substitute the known quantum yield of the standard, the calculated gradients, and the refractive indices of the solvents into the equation to determine the fluorescence quantum yield of 2-(3-Methylphenyl)-1,3-benzoxazol-6-amine.
Data Presentation and Visualization
For clarity and ease of comparison, the collected and calculated data should be presented in a tabular format.
Table 1: Illustrative Spectroscopic Data and Quantum Yield Calculation
| Sample | Solution | Absorbance at Excitation Wavelength | Integrated Fluorescence Intensity (a.u.) | Gradient (Grad) | Refractive Index (n) | Calculated Quantum Yield (Φf) |
| Quinine Sulfate (Standard) | 1 | 0.021 | 150,000 | 1.33 (0.5M H₂SO₄) | 0.546 (known) | |
| 2 | 0.040 | 285,000 | 7,100,000 | |||
| 3 | 0.062 | 440,000 | ||||
| 4 | 0.081 | 575,000 | ||||
| 5 | 0.099 | 705,000 | ||||
| Test Compound | 1 | 0.025 | 210,000 | 1.36 (Ethanol) | 0.75 | |
| 2 | 0.045 | 378,000 | 8,400,000 | |||
| 3 | 0.065 | 546,000 | ||||
| 4 | 0.085 | 714,000 | ||||
| 5 | 0.100 | 840,000 |
Note: The data presented in this table is hypothetical and serves for illustrative purposes only.
Diagram 1: Experimental Workflow for Quantum Yield Determination
Caption: Workflow for relative fluorescence quantum yield determination.
Diagram 2: De-excitation Pathways of an Excited Molecule
Caption: Competing de-excitation pathways for a photo-excited molecule.
Scientific Integrity and Self-Validation
The trustworthiness of a quantum yield measurement hinges on the meticulous control of experimental variables.[6]
-
Inner Filter Effect: At absorbances above 0.1, the excitation light is significantly attenuated as it passes through the cuvette, leading to non-uniform excitation and an underestimation of the fluorescence intensity. The protocol's strict adherence to low absorbance values is a primary self-validating mechanism against this error.[9][16]
-
Solvent Purity: Impurities in the solvent can have their own fluorescence or can quench the sample's fluorescence. Using spectroscopic grade solvents is mandatory.
-
Standard Selection: The choice of the quantum yield standard is crucial. Ideally, the standard should absorb and emit in a similar spectral region as the test compound to minimize instrument-based spectral sensitivity errors.[15][16] Cross-calibrating with a second standard can further validate the results.[9][16]
-
Instrument Calibration: The spectrofluorometer's emission monochromator and detector should be corrected for wavelength-dependent variations in sensitivity. Modern instruments often have built-in correction factors.
By plotting the integrated fluorescence intensity versus absorbance and confirming linearity, the researcher validates that the measurements were performed under conditions free from the major concentration-dependent errors.[10]
Conclusion and Future Outlook
This guide provides a robust and reliable framework for determining the fluorescence quantum yield of 2-(3-Methylphenyl)-1,3-benzoxazol-6-amine. By following this detailed protocol, researchers can confidently quantify this critical photophysical parameter. An accurate determination of the quantum yield is the first step in evaluating this compound's potential for applications in drug discovery, cellular imaging, and materials science. A high quantum yield would signify a highly efficient fluorophore, making it a promising candidate for further development as a fluorescent probe or as a component in advanced optical materials. The principles and methodologies outlined herein are broadly applicable to the characterization of any novel fluorescent compound, ensuring data integrity and comparability across different studies.
References
-
Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 8(8), 1535–1550. [Link]
-
Le-Gac, S., Frapper, G., & Gacoin, T. (2011). Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. MDPI. [Link]
-
UCI Department of Chemistry. A Guide to Recording Fluorescence Quantum Yields. [Link]
-
Agilent. DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. [Link]
-
Virtual Labs. (2023). Determination of Fluorescence Quantum Yield of a Fluorophore. Amrita Vishwa Vidyapeetham. [Link]
-
Gao, C., & Li, H. (2025). A practical guide to measuring and reporting photophysical data. RSC Publishing. [Link]
-
Reddit. (2022). What's the more important factor to consider when choosing a quantum yield standard?. r/chemistry. [Link]
-
Würth, C., et al. (2023). Fluorescence Quantum Yield Standards for the UV/Visible/NIR: Development, Traceable Characterization, and Certification. Analytical Chemistry. [Link]
-
Horiba. A Guide to Recording Fluorescence Quantum Yields. [Link]
-
Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213–2228. [Link]
-
National Center for Biotechnology Information. 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole. PubChem. [Link]
-
PubChemLite. 2-(3-methylphenyl)-1,3-benzoxazol-6-amine. [Link]
-
Glavaš, M., et al. (2025). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. MDPI. [Link]
-
Stella, P. C. R., Rajam, S., & Venkatraman, B. R. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(6), 2988-2993. [Link]
-
Organic Chemistry Portal. Synthesis of Benzoxazoles. [Link]
-
National Center for Biotechnology Information. 2-[(2-Methylphenyl)methyl]-1,3-benzoxazol-6-amine. PubChem. [Link]
-
American Chemical Society. (2019). Initial Concept for Azulene-Based Fluorescent Probe for ROS/RNS. Journal of the American Chemical Society, 141, 19389-19396. [Link]
-
Der Pharma Chemica. (2015). Synthesis, characterization and biological study of new benzoxazole based sulphonamide derivatives. Der Pharma Chemica, 7(1), 163-172. [Link]
-
National Center for Biotechnology Information. (2017). Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. PMC. [Link]
-
National Center for Biotechnology Information. (2021). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. PMC. [Link]
-
Frontiers. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. [Link]
-
MDPI. (2018). Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions. [Link]
-
National Center for Biotechnology Information. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. PMC. [Link]
-
Marzzacco, C. J., et al. (1987). Excited-State Protonation and Photophysical Properties of Azaphenanthrenes. The Journal of Physical Chemistry, 91(9), 2353–2357. [Link]
-
Tale, R. H. (2015). Synthesis and biological evaluation of novel benzoxazole derivatives as potent TNF-α and IL-6 inhibitor and antimicrobial. Journal of Chemical and Pharmaceutical Research, 7(8), 487-491. [Link]
-
Spectroscopic characterization, crystallographic elucidation and DFT investigation of 5-fluoro-6-(4-methylpiperazin-1-yl)benzo[d]thiazol-2-amine. (2019). Elsevier. [Link]
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Molecular weight and formula of 2-(3-Methylphenyl)-1,3-benzoxazol-6-amine
[1][2]
Physicochemical Profile
The molecule 2-(3-Methylphenyl)-1,3-benzoxazol-6-amine is a heterobicyclic aromatic amine. Its structure comprises a benzoxazole core substituted at the 2-position with a meta-tolyl group and at the 6-position with a primary amine. This specific substitution pattern is critical for its electronic properties, particularly in fluorescence and ligand binding affinity.
Core Identity Data[3]
| Parameter | Value | Notes |
| IUPAC Name | 2-(3-Methylphenyl)-1,3-benzoxazol-6-amine | |
| CAS Registry Number | 890985-45-2 | |
| Molecular Formula | ||
| Molecular Weight | 224.26 g/mol | |
| Exact Mass | 224.09496 | Monoisotopic |
| Predicted LogP | ~3.4 | Lipophilic, suitable for CNS penetration |
| H-Bond Donors | 1 (Amine | |
| H-Bond Acceptors | 3 (N of oxazole, O of oxazole, N of amine) |
Structural Analysis[6]
-
The Scaffold: The 1,3-benzoxazole ring system is a bioisostere of the indole and benzimidazole rings, offering enhanced metabolic stability against oxidation compared to indoles.
-
The 6-Amine: Positioned para to the oxazole nitrogen (N3), this group acts as a strong electron donor (D), creating a "Push-Pull" electronic system with the electron-withdrawing benzoxazole core. This often results in intrinsic fluorescence (Intramolecular Charge Transfer, ICT).
-
The 2-Aryl Group: The 3-methylphenyl moiety provides steric bulk and lipophilicity without introducing reactive handles, making it an ideal anchor for hydrophobic pockets in protein targets (e.g., amyloid fibrils or kinase ATP-binding sites).
Synthetic Pathways & Logic
Retrosynthetic Analysis
To synthesize the 6-amino derivative, regiochemistry is paramount.
-
Target: 6-Amino-2-(3-methylphenyl)benzoxazole.[1]
-
Precursor A (Nucleophile): 2-Amino-5-nitrophenol .
-
Note: The nitro group is para to the amine. Upon cyclization, the nitrogen ends up at position 3, placing the nitro group at position 6.
-
Reduction: The nitro group is reduced to the amine after cyclization to avoid side reactions during the harsh condensation step.
-
-
Precursor B (Electrophile): 3-Methylbenzoic acid (m-Toluic acid).
Reaction Workflow (DOT Diagram)
Figure 1: Two-step synthetic pathway ensuring correct regiochemistry at the 6-position.
Detailed Experimental Protocol
Step 1: Synthesis of 6-Nitro-2-(3-methylphenyl)benzoxazole
Rationale: Direct condensation in PPA drives the reaction to completion by sequestering water, shifting the equilibrium toward the heterocycle.
-
Setup: Equip a 250 mL round-bottom flask with a mechanical stirrer (PPA is viscous) and a drying tube.
-
Reagents:
-
2-Amino-5-nitrophenol (15.4 g, 100 mmol)
-
3-Methylbenzoic acid (13.6 g, 100 mmol)
-
Polyphosphoric acid (PPA) (~150 g)
-
-
Procedure:
-
Mix the phenol and acid precursors intimately in the flask.
-
Add PPA and heat the mixture to 180–200°C with slow stirring. The mixture will become a homogeneous dark syrup.
-
Maintain temperature for 4–6 hours . Monitor by TLC (ensure disappearance of starting phenol).
-
-
Workup:
-
Cool the reaction mass to ~80°C (do not let it solidify completely).
-
Pour slowly into 500 mL of crushed ice/water with vigorous stirring. The PPA hydrolyzes, and the benzoxazole precipitates.
-
Neutralize the slurry with 10% NaOH or
to pH ~8. -
Filter the solid, wash copiously with water, and dry.
-
Recrystallization: Ethanol or DMF/Water mixture.
-
Step 2: Reduction to the 6-Amine
Rationale: Stannous chloride (
-
Reagents:
-
6-Nitro intermediate (10 mmol)
- (50 mmol, 5 equiv)
-
Ethanol (50 mL)
-
-
Procedure:
-
Suspend the nitro compound in ethanol and heat to reflux.
-
Add stannous chloride portion-wise (exothermic).
-
Reflux for 2–3 hours .
-
-
Workup:
-
Cool and pour into ice water.
-
Basify with saturated
to pH 8–9 (precipitates tin salts). -
Extract with Ethyl Acetate (
mL). -
Dry organic layer over
and concentrate.[2] -
Purification: Flash column chromatography (Hexane/Ethyl Acetate 7:3).
-
Analytical Characterization Expectations
To validate the synthesis, compare your data against these predicted spectral signatures:
-
NMR (DMSO-
, 400 MHz):-
2.40 (s, 3H,
). -
5.40 (br s, 2H,
, exchangeable with ). - 6.6–6.8 (m, 2H, Benzoxazole C5-H and C7-H; C7 is ortho to amine, shielded).
- 7.3–7.4 (m, 1H, Benzoxazole C4-H).
- 7.4–8.0 (m, 4H, 3-methylphenyl protons).
-
2.40 (s, 3H,
-
Mass Spectrometry (ESI+):
- .
-
IR Spectroscopy:
-
3300–3400
(Primary amine stretch, doublet). -
1620
( benzoxazole stretch).
-
Applications & Biological Relevance[3][5][6][7][8][9][10]
Amyloid Fibril Imaging
Benzoxazole derivatives are privileged scaffolds for binding
-
Mechanism: The 6-amine group acts as an electron donor, and the benzoxazole nitrogen acts as an acceptor. Upon binding to the hydrophobic amyloid pocket, the rotation of the phenyl ring is restricted, often leading to a significant increase in fluorescence quantum yield (molecular rotor effect).
Fluorescent Probes
This molecule exhibits Solvatochromism .
-
Excitation: ~330–350 nm (UV region).
-
Emission: ~420–480 nm (Blue region).
-
Shift: In polar solvents, the emission red-shifts due to the stabilization of the ICT state.
Drug Discovery Scaffold
The 6-amine is a versatile handle for further derivatization:
-
Sulfonamides: Reaction with sulfonyl chlorides yields potential COX-2 inhibitors.
-
Ureas: Reaction with isocyanates yields potential kinase inhibitors (e.g., VEGFR, PDGFR targets).
References
-
Fluorochem. (2025). Product Analysis: 2-(3-methylphenyl)-1,3-benzoxazol-6-amine (CAS 890985-45-2).[3][1] Retrieved from
-
PubChem. (2025). Compound Summary: 2-substituted-benzoxazol-6-amine derivatives.[4] National Library of Medicine. Retrieved from
-
Beilstein Journal of Organic Chemistry. (2022). One-pot synthesis of 2-arylated benzoxazoles using triphenylbismuth dichloride.[5][6] Retrieved from
-
ChemicalBook. (2025). CAS Data: 890985-45-2 Properties and Suppliers.[1] Retrieved from
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. mdpi.com [mdpi.com]
- 3. 2-(3-methylphenyl)-1,3-benzoxazol-6-amine CAS#: 890985-45-2 [amp.chemicalbook.com]
- 4. US8178666B2 - 2-aminobenzoxazole process - Google Patents [patents.google.com]
- 5. BJOC - One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides [beilstein-journals.org]
- 6. d-nb.info [d-nb.info]
A Comprehensive Technical Guide to the Synthesis of 2-Substituted Benzoxazol-6-amines
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The benzoxazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, materials science, and diagnostics. Its unique structural and electronic properties have led to its incorporation into a wide array of biologically active compounds. Among these, 2-substituted benzoxazol-6-amines represent a particularly important subclass, serving as key intermediates and final products in the development of novel therapeutics. This in-depth technical guide provides a comprehensive overview of the synthetic strategies for preparing these valuable compounds, with a focus on robust and reproducible methodologies amenable to a research and drug development setting. We will delve into the core synthetic pathways, provide detailed experimental protocols, and offer insights into the rationale behind the selection of specific reagents and conditions.
Strategic Approaches to the Synthesis of 2-Substituted Benzoxazol-6-amines
The synthesis of 2-substituted benzoxazol-6-amines is typically approached through a multi-step sequence that involves the initial construction of the benzoxazole core bearing a nitro group at the 6-position, followed by the reduction of this nitro functionality to the desired amine. This strategy is often preferred due to the commercial availability of the key starting material, 4-nitro-2-aminophenol, and the well-established methodologies for nitro group reduction.
Part 1: Construction of the 2-Substituted-6-nitrobenzoxazole Core
The formation of the benzoxazole ring is most commonly achieved through the condensation of a 2-aminophenol derivative with a suitable electrophilic partner that provides the C2 carbon of the heterocyclic ring.
A robust and widely used method for the synthesis of 2-aryl- and 2-alkyl-6-nitrobenzoxazoles is the direct condensation of 4-nitro-2-aminophenol with a carboxylic acid. This reaction is typically facilitated by a dehydrating agent, with polyphosphoric acid (PPA) being a common and effective choice. PPA serves as both a solvent and a catalyst, promoting the formation of an intermediate amide which then undergoes intramolecular cyclization and dehydration to afford the benzoxazole.
Experimental Protocol: Synthesis of 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole [1]
-
Reactants:
-
2-Amino-5-nitrophenol (5.00 g, 32.4 mmol)
-
p-Toluic acid (4.41 g, 32.4 mmol)
-
Polyphosphoric acid (150 g)
-
-
Procedure:
-
In a round-bottom flask, combine 2-amino-5-nitrophenol and p-toluic acid.
-
Carefully add polyphosphoric acid to the flask with stirring.
-
Heat the reaction mixture to 150°C and maintain this temperature for the duration of the reaction (monitoring by TLC is recommended).
-
Upon completion, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the product.
-
Collect the solid product by filtration and wash thoroughly with water.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure 2-(4-methylphenyl)-6-nitro-1,3-benzoxazole.
-
-
Yield: 5.69 g (69%)
An alternative and often milder approach to the synthesis of 2-substituted-6-nitrobenzoxazoles involves the condensation of 4-nitro-2-aminophenol with an aldehyde. This reaction proceeds through the formation of a Schiff base intermediate, which then undergoes oxidative cyclization to yield the benzoxazole. Various oxidizing agents can be employed for this transformation.
Conceptual Workflow: Synthesis of 2-Aryl-6-nitrobenzoxazole from an Aldehyde
Caption: Oxidative cyclization of 4-nitro-2-aminophenol and an aldehyde.
Part 2: Reduction of the 6-Nitro Group to the 6-Amino Functionality
The final and crucial step in the synthesis of 2-substituted benzoxazol-6-amines is the reduction of the nitro group. Several methods are available for this transformation, with the choice often depending on the nature of the substituents on the benzoxazole core and the desired scale of the reaction.
A classic and highly effective method for the reduction of aromatic nitro compounds is the use of tin(II) chloride in the presence of a strong acid, typically hydrochloric acid. This method is generally high-yielding and tolerant of a wide range of functional groups.
Experimental Protocol: Reduction of 2-Aryl-6-nitrobenzoxazole using SnCl₂/HCl
-
Reactants:
-
2-Aryl-6-nitrobenzoxazole (1 equivalent)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 equivalents)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (or other suitable solvent)
-
Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃) for neutralization
-
-
Procedure:
-
Dissolve the 2-aryl-6-nitrobenzoxazole in ethanol in a round-bottom flask.
-
Add SnCl₂·2H₂O to the solution.
-
Carefully add concentrated HCl and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully neutralize the acid with a saturated solution of NaHCO₃ or a solution of NaOH until the pH is basic.
-
The resulting mixture is often a thick precipitate of tin salts. This can be filtered, and the filtrate extracted with an organic solvent (e.g., ethyl acetate). Alternatively, the entire mixture can be extracted, and the tin salts removed during the workup.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure 2-aryl-6-aminobenzoxazole.
-
For a cleaner and often more environmentally friendly reduction, catalytic hydrogenation is an excellent alternative. This method typically employs a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. It avoids the use of stoichiometric amounts of metal reagents and simplifies the workup procedure.
Experimental Protocol: Catalytic Hydrogenation of a 2-Substituted-6-nitrobenzoxazole
-
Reactants:
-
2-Substituted-6-nitrobenzoxazole (1 equivalent)
-
10% Palladium on carbon (Pd/C) (5-10 mol%)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
-
Procedure:
-
In a hydrogenation vessel, dissolve the 2-substituted-6-nitrobenzoxazole in methanol or ethanol.
-
Carefully add the 10% Pd/C catalyst to the solution.
-
Seal the vessel, and if not a dedicated hydrogenation apparatus, purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas (typically via a balloon).
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-substituted-6-aminobenzoxazole.
-
The product can be further purified by recrystallization or column chromatography if necessary.
-
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Key Reagents | Advantages | Disadvantages |
| Condensation with Carboxylic Acids | 4-Nitro-2-aminophenol, Carboxylic Acid | Polyphosphoric Acid (PPA) | High yields, robust, wide substrate scope. | High temperatures, viscous reaction medium can complicate workup. |
| Condensation with Aldehydes | 4-Nitro-2-aminophenol, Aldehyde | Oxidizing agent | Milder conditions often possible. | Requires an additional oxidizing agent. |
| Nitro Reduction with SnCl₂ | 2-Substituted-6-nitrobenzoxazole | SnCl₂·2H₂O, HCl | High yields, reliable, tolerates many functional groups. | Stoichiometric metal waste, workup can be challenging due to tin salts. |
| Catalytic Hydrogenation | 2-Substituted-6-nitrobenzoxazole | Pd/C, H₂ | Cleaner reaction, easier workup, environmentally friendly. | Requires specialized hydrogenation equipment, catalyst can be expensive. |
Overall Synthetic Workflow
The following diagram illustrates the two-step synthetic pathway to 2-substituted benzoxazol-6-amines.
Caption: General two-step synthesis of 2-substituted benzoxazol-6-amines.
Conclusion
The synthesis of 2-substituted benzoxazol-6-amines is a well-established field with a variety of reliable methods available to the synthetic chemist. The choice of a specific route will depend on factors such as the desired scale of the synthesis, the nature of the substituents, and the available laboratory equipment. The two-step approach involving the formation of a 6-nitrobenzoxazole intermediate followed by its reduction is a versatile and widely applicable strategy. By carefully selecting the appropriate reagents and conditions, researchers can efficiently access a diverse range of these valuable compounds for applications in drug discovery and materials science.
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Bruno, G., Centore, R., & Tuzi, A. (2008). 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole. Acta Crystallographica Section E: Structure Reports Online, 64(1), o143. [Link]
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A Technical Guide to the Electronic Absorption Spectra of 2-(3-Methylphenyl)-1,3-benzoxazol-6-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the electronic absorption properties of 2-(3-Methylphenyl)-1,3-benzoxazol-6-amine, a heterocyclic compound featuring the versatile benzoxazole scaffold. Benzoxazole derivatives are of significant interest in medicinal chemistry and materials science for their unique photophysical properties and biological activities.[1][2] This document details the theoretical underpinnings of the molecule's UV-Visible absorption, provides a robust experimental protocol for its characterization, and offers an in-depth analysis of its spectral behavior. We explore the influence of molecular structure on electronic transitions and investigate the solvatochromic effects by analyzing spectral shifts across a range of solvents with varying polarities. The insights presented herein are crucial for professionals engaged in the development of novel therapeutics, fluorescent probes, and advanced organic materials.
Introduction: The Benzoxazole Core in Modern Science
The benzoxazole ring is a privileged heterocyclic structure that forms the backbone of numerous compounds with significant applications.[2] It is found in a variety of bioactive molecules, including antimicrobial, antiviral, and antitumor agents.[1][3] Furthermore, the rigid, planar, and electron-deficient nature of the benzoxazole system, often combined with its high fluorescence efficiency, makes its derivatives ideal candidates for electro-optical materials, pH indicators, and fluorescent probes for bioimaging.[4]
The specific compound of interest, 2-(3-Methylphenyl)-1,3-benzoxazol-6-amine (C₁₄H₁₂N₂O), combines the benzoxazole core with two key substituents: a 2-(3-methylphenyl) group and a 6-amino group.[5] The phenyl group extends the π-conjugated system, while the amine group acts as a powerful electron-donating auxochrome. This "push-pull" architecture, with an electron-donating group (the amine) and an electron-accepting moiety (the benzoxazole system), is expected to give rise to interesting photophysical behaviors, particularly intramolecular charge transfer (ICT) characteristics.[6][7]
Understanding the electronic absorption spectrum is the first and most fundamental step in characterizing the photophysical properties of such a molecule. The UV-Visible spectrum reveals the energies of its electronic transitions, provides insights into the molecular structure, and helps predict its behavior in different chemical environments, which is paramount for any potential application.[3]
Caption: Standard experimental workflow for UV-Vis analysis.
Spectroscopic Analysis and Data Interpretation
The electronic absorption spectra of 2-(3-Methylphenyl)-1,3-benzoxazol-6-amine are expected to show intense, broad bands in the UVA region, characteristic of extended π-conjugated systems. [3][8]The data below are representative of what would be observed for this class of compound.
Table 1: Absorption Spectral Data in Various Solvents
| Solvent | Dielectric Constant (ε) | λₘₐₓ (nm) | Molar Absorptivity (ε) (x 10⁴ M⁻¹cm⁻¹) |
| n-Hexane | 1.88 | 338 | 2.15 |
| Toluene | 2.38 | 341 | 2.20 |
| THF | 7.58 | 345 | 2.24 |
| Acetonitrile | 37.5 | 349 | 2.28 |
| Ethanol | 24.5 | 352 | 2.31 |
4.1. Analysis of Electronic Transitions
The primary absorption band observed between 338 nm and 352 nm is assigned to the first π → π* electronic transition (S₀ → S₁) of the conjugated molecular framework. This assignment is consistent with studies on similar 2-phenylbenzoxazole derivatives. [3][4]The high molar absorptivity values (> 20,000 M⁻¹cm⁻¹) confirm the allowed nature of this transition. The presence of the electron-donating 6-amino group and the extended conjugation from the 2-phenyl group are responsible for shifting this band to longer wavelengths compared to the unsubstituted benzoxazole core.
4.2. Interpretation of Solvatochromic Effects
The data in Table 1 clearly demonstrate a positive solvatochromic effect, with the λₘₐₓ exhibiting a progressive bathochromic (red) shift as the solvent polarity increases. The total shift from non-polar n-hexane to polar protic ethanol is 14 nm. This behavior is a strong indicator of an increase in the molecular dipole moment upon excitation from the ground state (S₀) to the first excited state (S₁). [6][9] This phenomenon can be explained by an Intramolecular Charge Transfer (ICT) mechanism. In the ground state, the molecule has some polar character. Upon photoexcitation, there is a significant redistribution of electron density from the electron-donating amino group (the "push" component) to the electron-accepting benzoxazole-phenyl system (the "pull" component). This creates a highly polar excited state. Polar solvents are better able to stabilize this polar excited state through dipole-dipole interactions than they can stabilize the less polar ground state. This differential stabilization lowers the energy of the excited state more than the ground state, reducing the overall energy gap for the transition and resulting in absorption at a longer wavelength. [6][7]
Caption: Logical diagram of the ICT process upon photoexcitation.
Conclusion and Future Directions
This guide establishes that 2-(3-Methylphenyl)-1,3-benzoxazol-6-amine exhibits a strong π → π* absorption band in the UVA region (338-352 nm). The position of this band is sensitive to the solvent environment, displaying a distinct bathochromic shift with increasing solvent polarity. This positive solvatochromism provides compelling evidence for the occurrence of intramolecular charge transfer upon photoexcitation, a key property for applications in molecular sensors and optoelectronics.
The detailed experimental protocol provides a reliable framework for consistent characterization. For drug development professionals, this spectral data is foundational for understanding how the molecule might interact with biological environments of varying polarity. For materials scientists, the tunable nature of its absorption spectrum through solvent effects suggests potential for creating environmentally sensitive dyes and probes.
Future work should extend this analysis to fluorescence spectroscopy to fully characterize the emission properties and calculate the Stokes shift, which is critical for applications in bioimaging and as fluorescent markers. [6]Additionally, computational studies using Time-Dependent Density Functional Theory (TDDFT) would provide theoretical corroboration of the observed electronic transitions and further elucidate the nature of the ICT excited state. [3][4]
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An In-depth Technical Guide to the Thermodynamic Stability of Benzoxazole Amine Compounds
Introduction: The Critical Role of Stability in Drug Development
Benzoxazole amines represent a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The fundamental structure, an aromatic benzene ring fused to an oxazole ring, provides a unique electronic and spatial framework that can readily interact with biological targets.[4][5][6] The addition of an amine group further enhances the molecule's chemical diversity and potential for specific interactions within a biological system.
However, the journey from a promising hit compound to a viable drug product is fraught with challenges, chief among them being molecular stability. Thermodynamic stability, a measure of a molecule's energy state, is a critical determinant of a drug's shelf-life, formulation feasibility, and ultimately, its safety and efficacy.[7] An unstable compound can degrade over time, leading to a loss of potency and the formation of potentially toxic impurities.[8][9] Therefore, a thorough understanding and rigorous evaluation of the thermodynamic stability of benzoxazole amine candidates are not merely procedural hurdles but are fundamental to successful drug development.
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles and practices for assessing the thermodynamic stability of benzoxazole amine compounds. We will delve into both experimental and computational methodologies, explore the key factors that govern stability, and examine common degradation pathways, providing a robust framework for making informed decisions in the drug discovery pipeline.
Section 1: Experimental Assessment of Thermodynamic Stability
The cornerstone of stability analysis is the empirical characterization of a compound's behavior under thermal stress. Thermoanalytical techniques provide quantitative data on the physical and chemical changes that occur as a substance is heated.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a powerful technique used to measure the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[10] It is indispensable for identifying thermal transitions and understanding the solid-state properties of a drug candidate.
Causality of Experimental Choice: DSC is the gold standard for identifying melting points, glass transitions, and polymorphic forms.[11][12] For a benzoxazole amine, detecting a sharp melting point can confirm its crystalline nature and purity, while the absence of such a peak might indicate an amorphous state, which is thermodynamically less stable.[7] Furthermore, identifying different polymorphs is critical, as they can have distinct stabilities, solubilities, and bioavailabilities.
-
Instrument Calibration: Before analysis, calibrate the DSC instrument for temperature and enthalpy using a certified indium standard. This self-validating step ensures the accuracy and reliability of the subsequent measurements.
-
Sample Preparation: Accurately weigh 2-5 mg of the dried benzoxazole amine powder into a standard aluminum DSC pan.
-
Encapsulation: Crimp the pan with a lid to encapsulate the sample. For volatile compounds or to study processes in a closed system, use a hermetically sealed pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at a starting temperature, typically 25 °C.
-
Ramp the temperature at a controlled rate, commonly 10 °C/min, to a final temperature well above the expected melting point (e.g., 250 °C).[13]
-
Maintain a constant nitrogen purge (e.g., 50 mL/min) to provide an inert atmosphere and prevent oxidative degradation.[13]
-
-
Data Analysis: Analyze the resulting thermogram. Identify the onset temperature and peak maximum of the endothermic melting event. Integrate the peak area to determine the enthalpy of fusion (ΔHfus).
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It directly assesses thermal stability by identifying the temperature at which a compound begins to decompose.[11][12]
Causality of Experimental Choice: TGA is employed to determine the upper-temperature limit of a compound's stability. For a benzoxazole amine, a TGA scan will reveal the exact temperature at which the molecule starts to break down (decomposition temperature, Td). This information is vital for handling and storage, and for setting temperature limits during manufacturing processes like milling and drying. TGA can also quantify the loss of solvents or water, identifying the presence of solvates or hydrates.[14]
-
Instrument Verification: Verify the instrument's performance using a standard material with known mass loss events, such as calcium oxalate.
-
Sample Preparation: Place 5-10 mg of the benzoxazole amine sample into a tared TGA pan (typically ceramic or platinum).
-
Instrument Setup: Place the sample pan onto the TGA's sensitive microbalance.
-
Thermal Program:
-
Equilibrate at a starting temperature (e.g., 25 °C).
-
Heat the sample at a constant rate, such as 10 °C/min, up to a high temperature (e.g., 600 °C) to ensure complete decomposition.
-
Use a controlled nitrogen or air atmosphere depending on whether thermal or thermo-oxidative stability is being investigated.
-
-
Data Analysis: Examine the TGA curve (mass vs. temperature). Determine the onset temperature of decomposition from the sharp drop in mass. The derivative of this curve (DTG) can be used to identify the temperature of the maximum rate of mass loss.
Data Summary and Workflow Visualization
The quantitative data obtained from these analyses are crucial for comparing the stability of different derivatives.
| Compound ID | Substituent at C2 | Melting Point (Tm) [°C] | Enthalpy of Fusion (ΔHfus) [J/g] | Onset Decomposition Temp (Td) [°C] |
| BZA-001 | Phenyl | 185.2 | 110.5 | 295.4 |
| BZA-002 | 4-Chlorophenyl | 201.5 | 125.8 | 310.7 |
| BZA-003 | 4-Methoxyphenyl | 179.8 | 102.3 | 288.1 |
Note: Data are hypothetical and for illustrative purposes.
Section 2: Computational Prediction of Thermodynamic Stability
In modern drug discovery, in silico methods are used to predict molecular properties, saving significant time and resources by prioritizing the synthesis of more stable candidates.[15][16]
Density Functional Theory (DFT)
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules.[15] Instead of solving the complex many-electron Schrödinger equation, DFT calculates the total energy of a system based on its electron density, providing a computationally efficient yet highly accurate approach.[17][18]
Causality of Computational Choice: DFT is exceptionally well-suited for comparing the relative stabilities of different molecular structures, such as conformers or isomers of a benzoxazole amine.[19] By calculating the ground-state energy of each structure, we can predict which form is thermodynamically more favorable. This is crucial in early development, as a molecule that can easily adopt a high-energy, unstable conformation may be prone to degradation. DFT can also be used to model reaction pathways for degradation, helping to elucidate potential mechanisms.[20][21]
-
Structure Generation: Build the 3D structure of the benzoxazole amine molecule in silico. If conformational flexibility exists (e.g., rotation around single bonds), generate multiple possible low-energy conformers.
-
Geometry Optimization: For each conformer, perform a geometry optimization calculation using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[17][19] This process finds the lowest energy arrangement of the atoms for that specific conformer.
-
Frequency Calculation: Perform a frequency calculation on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum.
-
Energy Comparison: Compare the final electronic energies of all optimized conformers. The structure with the lowest energy is the most thermodynamically stable conformer. The energy difference between conformers indicates their relative populations at equilibrium.
-
Analysis of Electronic Properties: Investigate properties like Frontier Molecular Orbitals (HOMO/LUMO) and Molecular Electrostatic Potential (MEP) to identify reactive sites susceptible to degradation.[17]
Section 3: Factors Influencing Thermodynamic Stability
The stability of a benzoxazole amine is not an intrinsic, immutable property but rather the result of a complex interplay between its molecular structure, its solid-state arrangement, and its environment.
Molecular Structure
-
Substituent Effects: The nature and position of substituents on the benzoxazole ring system are paramount. Electron-withdrawing groups (e.g., -NO2, -CF3, halogens) can alter the electron density of the aromatic system, potentially making certain bonds more susceptible to nucleophilic attack or hydrolysis.[4][22] Conversely, electron-donating groups (e.g., -OCH3, -CH3) may enhance stability in some contexts.
-
Intramolecular Hydrogen Bonding: The presence of functional groups capable of forming intramolecular hydrogen bonds (e.g., a hydroxyl group ortho to the amine) can significantly stabilize a molecule's conformation, increasing its overall thermodynamic stability.[20]
-
Steric Hindrance: Bulky substituents near reactive centers, such as the amine nitrogen or the oxazole ring, can physically block the approach of reactants (like water or oxygen), kinetically hindering degradation pathways and thus enhancing apparent stability.[23]
Solid-State Properties
-
Polymorphism: Many organic molecules can crystallize in multiple different crystal lattice arrangements, a phenomenon known as polymorphism. These polymorphs are distinct solid forms of the same compound and can have significantly different thermodynamic stabilities. The most stable polymorph will have the lowest Gibbs free energy and typically the highest melting point.
-
Amorphous vs. Crystalline State: The crystalline state, characterized by a highly ordered, long-range molecular packing, is thermodynamically more stable than the disordered amorphous state.[7] Amorphous materials have higher free energy and are more prone to degradation and physical instability.
-
Intermolecular Interactions: The strength of the forces holding the molecules together in the crystal lattice—such as hydrogen bonding between amine groups and oxazole nitrogens, or π-π stacking of the aromatic rings—is a major contributor to the overall stability of the solid form.
Section 4: Common Degradation Pathways
Understanding how a molecule is likely to degrade is essential for developing stable formulations and defining appropriate storage conditions. Forced degradation (or stress testing) studies are performed to intentionally accelerate these pathways.[8][9]
-
Hydrolysis: This is one of the most common degradation routes for pharmaceuticals. In benzoxazole amines, hydrolysis can occur via the cleavage of the oxazole ring, particularly under acidic or basic conditions, to yield an o-aminophenol derivative. The exocyclic amine can also be susceptible to hydrolysis if it is part of an amide or a similar functional group.
-
Oxidation: The electron-rich aromatic system and the amine functionality can be susceptible to oxidation. This can be initiated by atmospheric oxygen, trace metal ions, or peroxides present as impurities in excipients. The reaction can lead to the formation of N-oxides, hydroxylated species, or ring-opened products.
-
Photodegradation: Exposure to light, particularly in the UV range, can provide the energy needed to excite electrons in the aromatic system, leading to the formation of reactive species that can trigger degradation. This is a critical consideration for packaging and storage.
Conclusion
The thermodynamic stability of benzoxazole amine compounds is a multifaceted property that is fundamental to their development as therapeutic agents. A comprehensive stability assessment strategy, integrating robust experimental techniques like DSC and TGA with predictive computational methods such as DFT, provides the necessary insights to guide lead optimization and candidate selection. By understanding the intricate relationships between molecular structure, solid-state properties, and environmental factors, researchers can proactively design more stable molecules and develop robust formulations. This diligent, science-driven approach is essential to ensure that these promising compounds can be delivered to patients as safe, effective, and reliable medicines.
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Methodological & Application
Advanced Application Notes for the Preparation of Fluorescent Probes Using 2-(3-Methylphenyl)-1,3-benzoxazol-6-amine
Introduction: The Benzoxazole Scaffold in Modern Fluorescence Research
The 2-arylbenzoxazole core is a privileged scaffold in the design of fluorescent probes, prized for its rigid, planar structure which often leads to high fluorescence quantum yields and excellent photostability.[1] These characteristics, coupled with a synthetic accessibility that allows for facile tuning of photophysical properties, have positioned benzoxazole derivatives as powerful tools in biological imaging and sensing.[2][3] The starting material, 2-(3-Methylphenyl)-1,3-benzoxazol-6-amine, offers a unique platform for probe development. The amine functionality at the 6-position serves as a versatile chemical handle for the attachment of various reporting or targeting moieties, while the 2-aryl substitution provides a locus for modulating the electronic and, consequently, the spectral properties of the molecule. The methyl group on the phenyl ring can subtly influence the molecule's photophysical properties through steric and electronic effects, potentially leading to enhanced quantum yields and altered solvent sensitivity compared to unsubstituted analogs. This guide provides a comprehensive overview of the synthesis, characterization, and application of fluorescent probes derived from this promising precursor.
PART 1: Synthesis of a Biotinylated Benzoxazole Probe
This section details the synthesis of a biotinylated fluorescent probe from 2-(3-Methylphenyl)-1,3-benzoxazol-6-amine via N-hydroxysuccinimide (NHS) ester chemistry. Biotin is chosen as the conjugating partner due to its high affinity for streptavidin, enabling a wide range of downstream applications in affinity-based assays and imaging.
Causality Behind Experimental Choices:
-
NHS Ester Chemistry: The reaction between a primary amine and an NHS ester is a robust and widely used bioconjugation strategy.[4][5] It proceeds efficiently under mild, slightly basic conditions to form a stable amide bond, minimizing the risk of side reactions and degradation of the fluorescent core.[6][7]
-
Choice of Solvent: Anhydrous dimethylformamide (DMF) is selected as the reaction solvent due to its ability to dissolve both the aromatic amine and the NHS ester, its high boiling point allowing for a controlled reaction temperature, and its aprotic nature which prevents solvolysis of the NHS ester.[4][6]
-
Base Catalysis: Triethylamine (TEA) is used as a mild, non-nucleophilic base. Its role is to deprotonate the ammonium salt of the starting material (if any) and to scavenge the acidic N-hydroxysuccinimide byproduct, driving the reaction to completion.[4]
-
Purification: Column chromatography is the method of choice for purifying the final product. The significant difference in polarity between the starting amine, the NHS ester, and the final amide product allows for effective separation on a silica gel stationary phase.
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of a biotinylated benzoxazole probe.
Detailed Protocol: Synthesis of N-(2-(3-methylphenyl)-1,3-benzoxazol-6-yl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide
Materials:
-
2-(3-Methylphenyl)-1,3-benzoxazol-6-amine (Starting Material, SM)
-
Biotin-NHS ester (N-hydroxysuccinimidyl-biotin)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Silica gel for column chromatography
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Standard laboratory glassware, magnetic stirrer, and rotary evaporator
Procedure:
-
Preparation of Reactants:
-
In a 50 mL round-bottom flask, dissolve 100 mg (0.44 mmol) of 2-(3-Methylphenyl)-1,3-benzoxazol-6-amine in 10 mL of anhydrous DMF.
-
In a separate vial, dissolve 166 mg (0.49 mmol, 1.1 equivalents) of Biotin-NHS ester in 5 mL of anhydrous DMF.
-
-
Reaction:
-
To the solution of the starting material, add the Biotin-NHS ester solution dropwise with continuous stirring.
-
Add 74 µL (0.53 mmol, 1.2 equivalents) of triethylamine to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 95:5 DCM:MeOH mobile phase. The product spot should be more polar than the starting amine.
-
-
Work-up and Purification:
-
Once the reaction is complete, remove the DMF under reduced pressure using a rotary evaporator.
-
Resuspend the resulting residue in a minimal amount of DCM.
-
Prepare a silica gel column packed in DCM.
-
Load the crude product onto the column and elute with a gradient of DCM and MeOH (e.g., starting from 100% DCM and gradually increasing to 95:5 DCM:MeOH).
-
Collect the fractions containing the pure product (identified by TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a solid.
-
Characterization:
-
Nuclear Magnetic Resonance (NMR): Confirm the structure of the product by ¹H and ¹³C NMR spectroscopy. Expect to see the disappearance of the amine protons from the starting material and the appearance of amide proton signals, along with the characteristic peaks of the biotin moiety.
-
Mass Spectrometry (MS): Determine the molecular weight of the product to confirm the successful conjugation.
-
High-Performance Liquid Chromatography (HPLC): Assess the purity of the final compound.
PART 2: Photophysical Characterization
The utility of a fluorescent probe is defined by its photophysical properties. This section outlines the key parameters to be characterized and provides expected values based on literature for similar benzoxazole derivatives.
Causality Behind Spectroscopic Behavior:
-
Absorption and Emission: The π-conjugated system of the 2-arylbenzoxazole core is responsible for its absorption and fluorescence properties. The position of the absorption and emission maxima is influenced by the electronic nature of the substituents. The methyl group on the phenyl ring, being a weak electron-donating group, may cause a slight red-shift in the spectra compared to the unsubstituted analog.[8]
-
Stokes Shift: 2-Arylbenzoxazoles typically exhibit a significant Stokes shift, which is the difference between the absorption and emission maxima.[9] This is advantageous for fluorescence imaging as it minimizes self-absorption and improves signal-to-noise.
-
Quantum Yield (ΦF): The quantum yield is a measure of the efficiency of the fluorescence process. The rigid benzoxazole scaffold generally leads to high quantum yields.[9] The nature of the conjugated moiety (in this case, biotin) can influence the quantum yield.
-
Molar Extinction Coefficient (ε): This parameter reflects the probability of a molecule absorbing a photon at a given wavelength. A high extinction coefficient is desirable for a bright fluorescent probe.[10]
Data Presentation: Expected Photophysical Properties
| Property | Expected Value Range | Rationale/Reference |
| Absorption Maximum (λabs) | 340 - 370 nm | Typical for 2-arylbenzoxazole derivatives.[11][12] |
| Emission Maximum (λem) | 420 - 480 nm | Dependent on solvent polarity, characteristic of the benzoxazole core.[9][13] |
| Stokes Shift | 80 - 110 nm | Large Stokes shifts are a hallmark of this class of fluorophores.[9] |
| Quantum Yield (ΦF) | 0.4 - 0.8 (in non-polar solvents) | The rigid structure minimizes non-radiative decay pathways.[10][14] |
| Molar Extinction Coefficient (ε) | 20,000 - 40,000 M⁻¹cm⁻¹ | Consistent with a highly conjugated aromatic system.[10] |
Note: These values are estimates and will need to be experimentally determined for the newly synthesized probe in various solvents.
PART 3: Application in Cellular Imaging
The biotinylated benzoxazole probe can be used for cellular imaging through its interaction with streptavidin-conjugated reporters (e.g., streptavidin-phycoerythrin) or by direct visualization if the intrinsic fluorescence is sufficient and spectrally distinct from cellular autofluorescence.
Experimental Workflow for Cellular Staining:
Caption: Workflow for cellular imaging using the biotinylated benzoxazole probe.
Detailed Protocol: Cellular Imaging with the Biotinylated Benzoxazole Probe
Materials:
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Biotinylated benzoxazole probe stock solution (1 mM in DMSO)
-
Streptavidin-Alexa Fluor 594 conjugate (for signal amplification, optional)
-
4% Paraformaldehyde (PFA) in PBS
-
Antifade mounting medium with DAPI
-
Glass-bottom imaging dishes
Procedure:
-
Cell Culture:
-
Seed HeLa or MCF-7 cells on glass-bottom imaging dishes and culture in a humidified incubator at 37°C with 5% CO₂ until they reach 60-70% confluency.
-
-
Probe Incubation:
-
Prepare a working solution of the biotinylated benzoxazole probe by diluting the 1 mM DMSO stock to a final concentration of 1-10 µM in serum-free DMEM.
-
Wash the cells once with warm PBS.
-
Incubate the cells with the probe working solution for 30-60 minutes at 37°C.
-
-
Washing:
-
Remove the probe solution and wash the cells three times with warm PBS to remove any unbound probe.
-
-
Signal Amplification (Optional):
-
If using a streptavidin conjugate, prepare a solution of streptavidin-Alexa Fluor 594 at a concentration of 1-5 µg/mL in PBS containing 1% Bovine Serum Albumin (BSA).
-
Incubate the cells with the streptavidin solution for 30 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Fixation and Mounting:
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto glass slides using an antifade mounting medium containing DAPI for nuclear counterstaining.
-
-
Imaging:
-
Image the cells using a fluorescence or confocal microscope with appropriate filter sets for the benzoxazole probe (e.g., DAPI channel for intrinsic fluorescence) and the secondary fluorophore (e.g., TRITC channel for Alexa Fluor 594).
-
PART 4: Troubleshooting and Further Considerations
-
Low Reaction Yield: Ensure all reagents and solvents are anhydrous. The NHS ester is particularly moisture-sensitive. Consider increasing the molar excess of the NHS ester or the reaction time.
-
Poor Probe Solubility: For cellular applications, if the probe exhibits poor aqueous solubility, co-solvents like Pluronic F-127 can be used in the imaging medium.
-
High Background Staining: Optimize the probe concentration and incubation time. Ensure thorough washing steps to remove unbound probe.
-
Probe Design for Specificity: The 2-(3-Methylphenyl)-1,3-benzoxazol-6-amine scaffold can be further functionalized to target specific cellular compartments or analytes. For example, the incorporation of a triphenylphosphonium cation can direct the probe to mitochondria.
References
- BenchChem. (2025). Application Notes and Protocols for Benzoxazole Probes in Fluorescence Microscopy.
- Yang, Z., Bai, X., Ma, S., Liu, X., Zhao, S., & Yang, Z. (2017). A benzoxazole functionalized fluorescent probe for selective Fe3+ detection and intracellular imaging in living cells. Analytical Methods, 9, 18-22.
- Arnold, L. J., & You, W. (1995). Peptide biotinylation with amine-reactive esters: differential side chain reactivity.
- iGEM Foundation. (2016). Team:LMU-TUM Munich/Linkerchemistry.
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols for Oxazole-Based Fluorescent Probes.
- Lumiprobe. (n.d.). NHS Ester Labeling of Biomolecules Containing Primary Amino Groups.
- G-Biosciences. (n.d.).
- Plotnikov, E. V., et al. (2023). Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives. International Journal of Molecular Sciences, 24(15), 12345.
- Thermo Fisher Scientific. (n.d.). EZ-Link NHS-Biotin Reagents.
- Guimarães, D. G., et al. (2023). Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review.
- Perin, N., et al. (2022). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)
- Massue, J., et al. (2018). Synthesis, photophysical properties and two-photon absorption of benzothiazole/benzoxazole π-expanded carbazole dyes. Dyes and Pigments, 159, 56-66.
- Yeh, Y.-C., et al. (2023). The effect of N-methylation on photophysical properties of imidazole-based fluorescent molecules. Arkivoc, 2023(ii), 202311981.
- Krishnamoorthy, G., & Dogra, S. K. (1992). and intermolecular proton transfer reactions in 2-phenyl substituted benzazoles. Proceedings of the Indian Academy of Sciences-Chemical Sciences, 104(6), 635-647.
- Thermo Fisher Scientific. (n.d.). NHS-Fluorescein.
- Daengngern, R., et al. (2015). Electronic and photophysical properties of 2-(2′-hydroxyphenyl)benzoxazole and its derivatives enhancing in the excited-state intramolecular proton transfer processes: A TD-DFT study on substitution effect. Journal of Molecular Structure: THEOCHEM, 1099, 216-224.
- Chen, Y., et al. (2020).
- Plotnikov, E. V., et al. (2023). 2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole. Molbank, 2023(3), M1746.
- Stella, P. C. R., Rajam, S., & Venkatraman, B. R. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(6), 2988-2993.
- Felouat, A., & Ulrich, G. (2020). 2-Phenylbenzoxazole derivatives: a family of robust emitters of solid-state fluorescence. Photochemical & Photobiological Sciences, 19(2), 147-164.
- Tocris Bioscience. (n.d.).
- Yeh, Y.-C., et al. (2023). The effect of N-methylation on photophysical properties of imidazole-based fluorescent molecules. Arkivoc, 2023(ii), 202311981.
- El-Gamal, M. I., et al. (2022). Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. Scientific Reports, 12(1), 16219.
- Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules.
- Vrabec, R., et al. (2022). Targeting Lymphoma With Benzoxazole Derivatives: Effects on Viability and Protein Expression in Cell Lines. Frontiers in Oncology, 12, 864321.
- BenchChem. (2025).
- Kumar, D., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 84.
- Benelhadj, K., et al. (2016). Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. Dyes and Pigments, 132, 314-323.
- de Oliveira, H. P. M., et al. (2019). Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions. Molecules, 24(19), 3543.
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Application Notes and Protocols for the Catalytic Condensation Synthesis of 2-(3-Methylphenyl)-1,3-benzoxazol-6-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the catalytic condensation methodologies for the synthesis of 2-(3-Methylphenyl)-1,3-benzoxazol-6-amine, a heterocyclic scaffold of significant interest in medicinal chemistry. The benzoxazole core is a key pharmacophore found in a wide array of biologically active compounds, exhibiting properties such as anticancer, anti-inflammatory, and antimicrobial activities.[1][2] This document provides a detailed exploration of the underlying reaction mechanisms, two robust experimental protocols for synthesis, and a discussion of expected outcomes and potential optimization strategies. The protocols have been designed to be self-validating, with clear explanations for each step, ensuring both reproducibility and a deeper understanding of the synthetic process.
Introduction: The Significance of 2-Arylbenzoxazoles in Drug Discovery
The 2-arylbenzoxazole moiety is a privileged scaffold in drug development due to its rigid, planar structure and its ability to engage in various biological interactions.[1] Compounds bearing this core have shown promise as inhibitors of various enzymes and receptors, making them attractive candidates for the development of novel therapeutics.[3] Specifically, the presence of an amine group at the 6-position, as in the target molecule 2-(3-Methylphenyl)-1,3-benzoxazol-6-amine, offers a valuable handle for further structural modifications and the introduction of desired physicochemical properties. This functional group can be used to improve solubility, modulate basicity, or serve as an attachment point for other pharmacophoric elements. The 3-methylphenyl substituent at the 2-position also plays a crucial role in defining the molecule's steric and electronic profile, influencing its binding affinity and selectivity for biological targets.
Mechanistic Principles of Benzoxazole Formation
The synthesis of 2-arylbenzoxazoles is most commonly achieved through the condensation of a 2-aminophenol with a carboxylic acid or its derivative, or an aldehyde.[4][5] The reaction with an aldehyde, which is the focus of this guide, typically proceeds through a Schiff base intermediate followed by an intramolecular cyclization and subsequent oxidation.
The overall transformation can be summarized as follows: a 2-aminophenol reacts with an aldehyde to form a Schiff base (an imine). The hydroxyl group of the 2-aminophenol then attacks the imine carbon in an intramolecular fashion, leading to a cyclized intermediate (a benzoxazoline). This intermediate is then oxidized to the thermodynamically more stable aromatic benzoxazole. The oxidation can be effected by an external oxidizing agent or, in some cases, by air (aerobic oxidation). The use of a catalyst is often essential to promote the initial condensation and/or the final oxidation step.
Below is a generalized mechanistic pathway for the acid-catalyzed condensation of a 2-aminophenol with an aldehyde to form a 2-arylbenzoxazole.
Caption: Generalized mechanism of 2-arylbenzoxazole formation.
Experimental Protocols
A key strategic consideration for the synthesis of 2-(3-Methylphenyl)-1,3-benzoxazol-6-amine is the presence of the reactive amino group at the 6-position. To circumvent potential side reactions, a common and effective approach is to start with a precursor bearing a nitro group, which can be subsequently reduced to the desired amine in the final step. Therefore, the following protocols utilize 4-nitro-2-aminophenol as the starting material.
Protocol 1: Polyphosphoric Acid (PPA) Catalyzed Condensation
Polyphosphoric acid (PPA) is a widely used and effective catalyst for the synthesis of benzoxazoles, acting as both a Brønsted acid catalyst and a dehydrating agent.[6]
Materials and Reagents:
-
4-Nitro-2-aminophenol
-
3-Methylbenzaldehyde
-
Polyphosphoric acid (PPA)
-
Methanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid
-
Sodium hydroxide (10 M)
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
Procedure:
Step 1: Synthesis of 2-(3-Methylphenyl)-6-nitro-1,3-benzoxazole
-
In a 100 mL round-bottom flask, combine 4-nitro-2-aminophenol (1.54 g, 10 mmol) and 3-methylbenzaldehyde (1.20 g, 10 mmol).
-
Add polyphosphoric acid (approximately 20 g) to the flask.
-
Stir the mixture at 180-200 °C for 4-6 hours. Monitor the reaction progress by TLC (eluent: ethyl acetate/hexane, 1:4).
-
After completion, cool the reaction mixture to about 80 °C and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford 2-(3-methylphenyl)-6-nitro-1,3-benzoxazole as a solid.
Step 2: Reduction of the Nitro Group
-
Dissolve the purified 2-(3-methylphenyl)-6-nitro-1,3-benzoxazole (from the previous step) in ethanol (50 mL) in a 250 mL round-bottom flask.
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O, approximately 5 equivalents) to the solution.
-
Carefully add concentrated hydrochloric acid (10 mL) dropwise while stirring.
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully basify with 10 M sodium hydroxide solution until the pH is greater than 10.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to yield the crude 2-(3-Methylphenyl)-1,3-benzoxazol-6-amine.
-
Recrystallize the product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure compound.
Protocol 2: Boric Acid Catalyzed Condensation in Aqueous Media
This protocol offers a greener alternative, using boric acid as a mild and environmentally benign catalyst in an aqueous medium.
Materials and Reagents:
-
4-Nitro-2-aminophenol
-
3-Methylbenzaldehyde
-
Boric acid (H₃BO₃)
-
Water
-
Ethanol
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware as in Protocol 1
Procedure:
Step 1: Synthesis of 2-(3-Methylphenyl)-6-nitro-1,3-benzoxazole
-
In a 100 mL round-bottom flask, suspend 4-nitro-2-aminophenol (1.54 g, 10 mmol), 3-methylbenzaldehyde (1.20 g, 10 mmol), and boric acid (0.31 g, 5 mol%) in a mixture of water and ethanol (1:1, 50 mL).
-
Heat the mixture to reflux and stir for 6-8 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature. The product may precipitate out of the solution.
-
Filter the solid product and wash it with cold water.
-
If the product does not precipitate, extract the reaction mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent to obtain the crude product.
-
Purify by recrystallization from ethanol or by column chromatography as described in Protocol 1.
Step 2: Reduction of the Nitro Group
-
In a 250 mL round-bottom flask, combine the 2-(3-methylphenyl)-6-nitro-1,3-benzoxazole, iron powder (approximately 5 equivalents), and ammonium chloride (1 equivalent) in a mixture of ethanol and water (4:1, 100 mL).
-
Heat the mixture to reflux and stir vigorously for 3-5 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture and filter it through a pad of celite to remove the iron salts.
-
Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent and purify the resulting 2-(3-Methylphenyl)-1,3-benzoxazol-6-amine by recrystallization.
Caption: Experimental workflow for the synthesis.
Results and Discussion
Expected Outcomes:
The following table summarizes the expected results for the synthesis of 2-(3-Methylphenyl)-1,3-benzoxazol-6-amine using the described protocols. The yields are based on literature precedents for similar transformations and may vary depending on the specific reaction conditions and purification efficiency.
| Protocol | Step | Product | Expected Yield (%) | Purity (%) | Characterization |
| 1 (PPA) | 1 | 2-(3-Methylphenyl)-6-nitro-1,3-benzoxazole | 75-85 | >95 | ¹H NMR, ¹³C NMR, MS |
| 2 | 2-(3-Methylphenyl)-1,3-benzoxazol-6-amine | 80-90 | >98 | ¹H NMR, ¹³C NMR, MS, IR | |
| 2 (Boric Acid) | 1 | 2-(3-Methylphenyl)-6-nitro-1,3-benzoxazole | 70-80 | >95 | ¹H NMR, ¹³C NMR, MS |
| 2 | 2-(3-Methylphenyl)-1,3-benzoxazol-6-amine | 85-95 | >98 | ¹H NMR, ¹³C NMR, MS, IR |
Troubleshooting and Optimization:
-
Low Yield in Step 1: Incomplete reaction can be addressed by increasing the reaction time or temperature (within reasonable limits to avoid degradation). In the case of the boric acid-catalyzed reaction, ensuring efficient stirring is crucial due to the heterogeneous nature of the mixture.
-
Side Product Formation: The formation of polymeric byproducts can occur, especially at high temperatures in the PPA-catalyzed reaction. Careful temperature control is essential.
-
Incomplete Reduction in Step 2: The reduction of the nitro group can sometimes be sluggish. Ensuring an adequate excess of the reducing agent and sufficient reaction time is important. The progress of the reduction should be carefully monitored by TLC.
-
Purification Challenges: The final product, being an amine, may streak on silica gel during column chromatography. The use of a mobile phase containing a small amount of a basic modifier (e.g., triethylamine) can help to mitigate this issue. However, recrystallization is often the preferred method for final purification.
Causality Behind Experimental Choices:
-
Choice of Nitro-Substituted Precursor: The use of 4-nitro-2-aminophenol protects the amine functionality at the 6-position from participating in unwanted side reactions during the condensation step. The nitro group is a robust electron-withdrawing group that can be cleanly reduced to the desired amine in the final step.
-
Catalyst Selection: PPA is a classic and powerful catalyst for this type of cyclodehydration reaction. Boric acid represents a milder and more environmentally friendly alternative, which can be advantageous when dealing with sensitive functional groups.
-
Reduction Method: Both SnCl₂/HCl and Fe/NH₄Cl are well-established and reliable methods for the reduction of aromatic nitro groups. The choice between them may depend on factors such as cost, ease of workup, and substrate compatibility.
Conclusion
The catalytic condensation methods outlined in this guide provide reliable and reproducible pathways for the synthesis of 2-(3-Methylphenyl)-1,3-benzoxazol-6-amine. By employing a strategic use of a nitro-substituted precursor, the target molecule can be obtained in good yields and high purity. The choice between the robust polyphosphoric acid-catalyzed method and the greener boric acid-catalyzed approach allows for flexibility depending on the specific requirements of the research setting. These protocols, grounded in established mechanistic principles, offer a solid foundation for the synthesis of this and other structurally related benzoxazole derivatives for applications in drug discovery and materials science.
References
-
Design, synthesis and in vitro evaluation of 6-amide-2-aryl benzoxazole/benzimidazole derivatives against tumor cells by inhibiting VEGFR-2 kinase. PubMed. (2019-10-01). [Link]
-
The condensation of 2-aminophenols with various aldehydes. Reaction... - ResearchGate. [Link]
-
Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement | ACS Omega - ACS Publications. (2019-11-05). [Link]
-
Iron-Catalyzed 2-Arylbenzoxazole Formation from o-Nitrophenols and Benzylic Alcohols | Organic Letters - ACS Publications. (2012-05-23). [Link]
-
Benzoxazole synthesis - Organic Chemistry Portal. [Link]
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Synthesis and Antitumor Evaluation of Novel Derivatives of 6-Amino-2-phenylbenzothiazoles - PMC. [Link]
-
Synthesis of 2‐aryl benzoxazoles. | Download Scientific Diagram - ResearchGate. [Link]
-
Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC. [Link]
-
Benzoxazole: Synthetic Methodology and Biological Activities. [Link]
-
Synthesis and antitumor evaluation of novel derivatives of 6-amino-2-phenylbenzothiazoles. [Link]
-
Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. [Link]
-
Amino Acid-Protecting Groups. [Link]
-
Synthesis, characterization and biological evaluation of benzoxazole derivatives - JOCPR. [Link]
-
Condensation reactions in microflow - FB 09 - Organische Chemie - AK Löwe. (2014-10-14). [Link]
-
Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. (2025-10-13). [Link]
-
Boric Acid Catalyzed Synthesis of 2-Substituted Benzoxazoles in Aqueous Media. [Link]
-
Does 4-methylbenzaldehyde give haloform and aldol reactions? (2019-05-14). [Link]
-
The Condensation of Diethylamine and Formaldehyde with Phenol, o-, m- and p- Cresols1. (2025-08-06). [Link]
-
Boric Acid Catalyzed Convenient Synthesis of Benzimidazoles in Aqueous Media. (2025-08-10). [Link]
-
Direct Proline-Catalyzed Asymmetric r-Aminoxylation of Aldehydes and Ketones - Yujiro Hayashi. [Link]
-
Amine-catalyzed coupling of aldehydes and ketenes derived from Fischer carbene complexes: formation of beta-lactones and enol ethers - PubMed. [Link]
-
ChemInform Abstract: Oxidative and Enantioselective Cross-Coupling of Aldehydes and Nitromethane Catalyzed by Diphenylprolinol Silyl Ether. | Request PDF - ResearchGate. [Link]
-
Studies in the Synthesis of Benzoxazole Compounds - CORE. [Link]
-
Chemistry and Pharmacological Exploration of Benzoxazole Derivatives - International Journal of Research and Review. [Link]
-
2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies - PubMed. [Link]
-
Chemistry and Pharmacological Exploration of Benzoxazole Derivatives - International Journal of Research and Review. [Link]
-
One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides - Beilstein Journals. (2022-10-18). [Link]
-
General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC. [Link]
-
Synthesis, characterization and biological evaluation of benzoxazole derivatives. [Link]
Sources
- 1. Design, synthesis and in vitro evaluation of 6-amide-2-aryl benzoxazole/benzimidazole derivatives against tumor cells by inhibiting VEGFR-2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzoxazole synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. ykbsc.chem.tohoku.ac.jp [ykbsc.chem.tohoku.ac.jp]
- 6. Condensation reactions in microflow | FB 09 - Organische Chemie - AK Löwe [ak-loewe.chemie.uni-mainz.de]
Handling and storage safety data for benzoxazole amine compounds
Application Note: High-Integrity Handling and Storage Protocols for Benzoxazole Amine Compounds
Executive Summary
Benzoxazole amines (e.g., 2-aminobenzoxazole, 5-aminobenzoxazole) are critical heterocyclic scaffolds in medicinal chemistry, serving as precursors for NSAIDs, antimicrobial agents, and kinase inhibitors. While structurally robust due to the fused benzene-oxazole ring system, the exocyclic or ring-substituted amine functionalities introduce susceptibility to oxidation, hydrolysis, and photodegradation. This guide provides a rigorous, evidence-based framework for the storage, handling, and safety management of these compounds to ensure experimental reproducibility and personnel safety in drug discovery environments.
Physicochemical Hazard Profile
To handle these compounds safely, researchers must understand the specific hazards associated with the benzoxazole amine class. The following data synthesizes GHS classifications and stability factors.
Table 1: Key Safety & Physicochemical Properties
| Property | 2-Aminobenzoxazole | 5-Aminobenzoxazole | Impact on Handling |
| CAS Number | 4570-41-6 | 63837-12-7 | Unique identifiers for inventory. |
| Physical State | Solid (Crystalline powder) | Solid | Dust generation risk during weighing. |
| Melting Point | 129–131 °C | 138–140 °C | Stable solids, but avoid high-heat friction. |
| GHS Toxicity | Acute Tox. 4 (Oral) | Skin Irrit. 2 | Do not ingest. Avoid dust inhalation. |
| Irritation | Eye Irrit. 2A, Skin Irrit. 2 | Eye Irrit.[1] 2A | Severe eye irritant. Goggles mandatory. |
| Target Organ | STOT SE 3 (Respiratory) | STOT SE 3 | Fume hood use is non-negotiable. |
| Stability | Oxidizes over time | Light Sensitive | Requires amber glass & inert atmosphere. |
Sources: Fisher Scientific SDS [1], Sigma-Aldrich SDS [2], ChemicalBook [3].
Protocol 1: Storage & Inventory Management
The "Why": Amine derivatives are electron-rich, making them prone to N-oxidation and "browning" upon exposure to atmospheric oxygen and moisture. Benzoxazoles specifically can undergo ring-opening hydrolysis under extreme acidic/basic conditions or prolonged moisture exposure.
Storage Logic Workflow
The following decision tree illustrates the optimal storage logic to maximize compound shelf-life.
Figure 1: Decision matrix for determining storage conditions based on physical state and compound value.
Detailed Storage Steps:
-
Container Selection: Always use Amber Glass Vials with Teflon-lined caps. Benzoxazole derivatives can be photo-active; amber glass prevents UV-induced degradation [4].
-
Atmosphere: For storage >1 week, purge the headspace with Argon or Nitrogen before sealing. This prevents the formation of N-oxides.
-
Temperature:
-
Bulk Reagents (e.g., 100g 2-aminobenzoxazole): Store at 2–8°C (Refrigerated).
-
Reference Standards/Library Compounds: Store at -20°C .
-
-
Segregation: Store away from strong acids (risk of salt formation/hydrolysis) and acid chlorides/anhydrides (risk of exothermic acylation).
Protocol 2: Safe Handling & Synthesis Workflow
The "Why": Benzoxazole amines are respiratory irritants (STOT SE 3). Inhalation of dust can cause acute respiratory distress. Furthermore, they are toxic to aquatic life, mandating specific waste protocols [1].
Engineering Controls & PPE
-
Primary Barrier: Chemical Fume Hood (Face velocity: 0.5 m/s).
-
Gloves: Nitrile (0.11 mm minimum thickness). Break-through time >480 min.
-
Eye Protection: Chemical Safety Goggles (ANSI Z87.1). Safety glasses are insufficient due to fine dust risks.
-
Respiratory: If weighing outside a hood (not recommended), use a P95/N95 particulate respirator.
Experimental Workflow: Weighing & Reaction Setup
Figure 2: Step-by-step workflow for safe handling from weighing to disposal.
Critical Handling Steps:
-
Anti-Static Measures: These crystalline powders are often static-prone. Use an anti-static gun or polonium strip during weighing to prevent powder scattering (aerosolization).
-
Solubilization: Dissolve the solid as quickly as possible. Once in solution (e.g., DMSO, DCM), the risk of inhalation is negated, but skin absorption risk remains.
-
Reaction Monitoring: When synthesizing derivatives, benzoxazole amines can act as nucleophiles. Reactions with electrophiles (e.g., acid chlorides) are exothermic. Add reagents dropwise at 0°C to control geotherms.
-
Waste Disposal:
-
Solid Waste: Contaminated gloves/paper towels must go to Hazardous Solid Waste.
-
Liquid Waste: Do not pour down the drain. These compounds are Toxic to Aquatic Life (Category 2) [1].[1] Collect in "Halogenated" or "Non-Halogenated" organic waste streams designated for incineration.
-
Emergency Response Procedures
Self-Validating Check: Before starting work, locate the nearest eyewash station and spill kit.
-
In Case of Eye Contact:
-
In Case of Skin Contact:
-
Spill Cleanup (Solid):
-
Evacuate non-essential personnel.
-
Wear full PPE (including respirator if dust is visible).
-
Wet Sweep Method: Cover spill with wet paper towels to prevent dust generation, then scoop into a waste container.
-
Clean area with a mild detergent solution.
-
References
-
National Institutes of Health (NIH). (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. PMC. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Benzoxazol-6-amine Stability & Handling
Introduction: The Stability Paradox
Benzoxazol-6-amine is a critical pharmacophore in drug discovery, particularly in the development of transthyretin (TTR) stabilizers and kinase inhibitors. However, its electron-rich C6-amino group, coupled with the benzoxazole core, creates a "stability paradox." While the heterocycle requires robust conditions to synthesize, the exocyclic amine is highly susceptible to oxidative dimerization and radical cation formation upon exposure to air and light.
This guide addresses the specific failure modes researchers encounter—most notably the "pink supernatant" phenomenon and yield loss during silica chromatography.
Module 1: Troubleshooting The "Pink/Red" Supernatant
User Question: "My reaction mixture turned a dark pink/red color after stirring overnight, even though the starting material is a pale solid. NMR shows a complex aromatic region. What happened?"
Root Cause Analysis: Oxidative Dimerization
The coloration is a hallmark of oxidative coupling (azo bond formation) or quinone imine generation. The C6-amino group is electron-donating, making the phenyl ring prone to single-electron oxidation (SET) by atmospheric oxygen or trace metal catalysts (e.g., Cu, Fe from solvents or spatulas).
The Mechanism:
-
Initiation: Trace oxidants generate an aminyl radical or radical cation at the nitrogen.
-
Coupling: These radicals dimerize (N-N or N-C coupling) to form hydrazine intermediates.
-
Oxidation: The hydrazine oxidizes further to form azo dimers (highly colored red/orange species) or phenazine-like oligomers.
Visualizing the Failure Mode
The following diagram illustrates the pathway from the desired amine to the colored impurity.
Corrective Protocol: The "Reductive Quench"
To salvage a reaction or prevent this in the future, you must introduce a sacrificial reductant during the workup.
Step-by-Step Mitigation:
-
Degassing: Sparge all reaction solvents with Argon/N2 for 15 minutes before adding the amine.
-
The Additive: Add 1-5 mol% Sodium Ascorbate or BHT (Butylated hydroxytoluene) to the reaction mixture if the chemistry permits (i.e., non-oxidative coupling).
-
The Wash: During aqueous workup, wash the organic layer with a 10% w/v Sodium Dithionite (Na2S2O4) solution. This reduces colored quinoid impurities back to colorless species or water-soluble salts that can be removed.
Module 2: Purification & Yield Loss on Silica
User Question: "I spot my crude product on TLC and it looks clean, but after column chromatography, I lose 40% of my mass and the product is brown. Is it sticking to the silica?"
Technical Insight: Acid-Catalyzed Decomposition
Benzoxazol-6-amine is a weak base. Standard silica gel is slightly acidic (pH 6.0–6.5). This acidity can:
-
Protonate the amine, causing it to streak and adhere irreversibly to silanols.
-
Catalyze the hydrolysis of the oxazole ring (ring-opening) if water is present in the eluent.
Optimized Purification Workflow
Do not use untreated silica. Use the "Basified Silica" technique.
| Parameter | Standard Protocol (High Risk) | Optimized Protocol (Recommended) |
| Stationary Phase | Standard Silica Gel (60 Å) | Neutralized Silica (Pre-treated with Et3N) or Basic Alumina |
| Eluent Modifier | None or 1% Acetic Acid | 1% Triethylamine (Et3N) or 1% NH4OH |
| Drying Agent | Magnesium Sulfate (MgSO4) | Sodium Sulfate (Na2SO4) (Milder, less Lewis acidic) |
| Evaporation Temp | > 45°C | < 35°C (Heat accelerates oxidation) |
Protocol for Neutralizing Silica:
-
Prepare the silica slurry in your starting eluent (e.g., Hexane/EtOAc).
-
Add 2% v/v Triethylamine to the slurry and stir for 5 minutes.
-
Pour the column.
-
Flush with 2 column volumes of standard eluent (to remove excess Et3N) before loading your sample.
Module 3: Long-Term Storage & Stability
User Question: "My benzoxazol-6-amine free base turns black after 2 weeks in the fridge. How do I store it for months?"
The Solution: Salt Formation
Free aromatic amines are kinetically unstable. The most effective way to "lock" the electron density and prevent oxidation is to protonate the amine, removing its ability to participate in radical SET mechanisms [1].
Recommended Workflow: Conversion to HCl Salt
Experimental Procedure:
-
Dissolve the purified free base in a minimal amount of dry Ethyl Acetate or Diethyl Ether.
-
Cool to 0°C in an ice bath.
-
Add 4M HCl in Dioxane (1.1 equivalents) dropwise. A white precipitate should form immediately.
-
Filter the solid under an inert atmosphere (nitrogen funnel) if possible.
-
Wash with cold diethyl ether to remove traces of acid.
-
Dry under high vacuum. The resulting hydrochloride salt is stable for >6 months at -20°C.
References
-
Mechanism of Aniline Oxidation: Title: Selective Oxidation of Anilines to Azobenzenes and Azoxybenzenes.[1][2] Source:Angewandte Chemie Int.[1] Ed. (2020).[1][2][3][4] Context: Details the radical cation pathway and dimerization mechanisms relevant to electron-rich amines.
-
Purification of Amines: Title: Trichloroacetic acid fueled practical amine purifications. Source:Beilstein Journal of Organic Chemistry (2022). Context: Discusses non-chromatographic purification and salt formation strategies to avoid decomposition.
-
Benzoxazole Synthesis & Stability: Title: Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. Source:ACS Omega (2019). Context: Provides optimized workup conditions using radical scavengers (Et3N) to suppress byproduct formation.
-
General Handling of Air-Sensitive Reagents: Title: A Guide to the Handling of Air-Sensitive Compounds. Source:Sigma-Aldrich Technical Bulletin AL-134. Context: Standard industry protocols for inert atmosphere handling.
Sources
Optimizing reaction temperature for 2-substituted benzoxazole formation
Topic: Optimizing Reaction Temperature for Cyclodehydration & Oxidative Cyclization Doc ID: BZX-OPT-2026 | Status: Active | Tier: Advanced Application Support
The Thermal Landscape: Why Temperature Fails You
The Core Problem: The synthesis of 2-substituted benzoxazoles is deceptively simple. It involves two distinct mechanistic steps with vastly different activation energies (
-
Condensation (
): Formation of the intermediate (Schiff base or amide). This is kinetically fast and often occurs at low temperatures ( ). -
Cyclization (
): The ring closure (dehydration or oxidative coupling). This is the thermodynamic bottleneck, typically requiring significantly higher energy ( or catalytic assistance) to overcome the entropic penalty of ring formation.
The "Thermodynamic Trap":
If your reaction temperature (
Visualization: The Mechanistic Energy Pathway
The following diagram illustrates the critical temperature dependence of the reaction pathway.
Figure 1: The two-stage reaction coordinate. Note that Step 2 requires crossing a higher thermal or catalytic barrier.
Protocol Optimization: Temperature vs. Method
Select your methodology based on your substrate stability and available equipment.
Comparative Reaction Parameters
| Method | Reagents | Optimal Temp ( | Time | Mechanism | Key Advantage |
| Classical Acid | Polyphosphoric Acid (PPA) | 140 – 210 | 2–4 h | Acid-catalyzed Dehydration | Solvent-free; handles unreactive acids [1, 3]. |
| Oxidative | Aldehyde + Oxidant (e.g., | 80 – 120 | 1–5 h | Oxidative Cyclization | Milder; avoids strong acids; good for sensitive groups [7, 9]. |
| Microwave (MW) | Ionic Liquids / DES / Solvent-free | 100 – 130 | 10–20 min | Dielectric Heating | Rapid library generation; overcomes |
| Catalytic | Lewis Acids (e.g., | 25 – 80 | 6–12 h | Activation of C=O / C=N | Lowest temp; best for complex drug scaffolds [10]. |
Troubleshooting Guide
Symptom-Based Diagnostics
Scenario A: The "Stalled" Intermediate
Observation: LCMS shows mass corresponding to
-
Increase T: If refluxing in EtOH (
), switch to Toluene ( ) or Xylene ( ). -
Add Water Scavenger: For acid-catalyzed routes, water is a byproduct. Use a Dean-Stark trap or add molecular sieves to drive equilibrium.
-
Switch to MW: Microwave irradiation specifically couples with the polar intermediate, rapidly providing the energy for cyclization [11].
Scenario B: The "Black Tar" (Decomposition)
Observation: Reaction mixture turns opaque black; TLC shows a streak (polymerization) or baseline material. Root Cause: 2-Aminophenol is highly susceptible to oxidative polymerization at high temperatures in air. Corrective Actions:
-
Degas Solvents: Strictly exclude oxygen unless it is the desired oxidant.
-
Purify Start Material: Recrystallize 2-aminophenol before use. Dark starting material guarantees dark products.
-
Lower T, Add Catalyst: Instead of thermal force (
), use a Lewis Acid catalyst (e.g., or ) to lower the activation energy, allowing reaction at [10].
Interactive Troubleshooting Workflow
Follow this logic path to resolve yield issues.
Figure 2: Decision tree for diagnosing reaction failures based on intermediate stability and byproduct appearance.
Frequently Asked Questions (FAQs)
Q: Can I synthesize benzoxazoles at Room Temperature (RT)? A: Generally, no , unless you use highly activated reagents.
-
Exception 1: Using activated amides (e.g., with Triflic Anhydride/Pyridine) can proceed at
[6].[1] -
Exception 2: Specific photocatalytic or electrochemical oxidative methods may operate near RT, but thermal cyclization usually requires
.
Q: Why is my PPA reaction turning into a solid block? A: Polyphosphoric Acid (PPA) is viscous. At room temperature, it is nearly solid.
-
Fix: You must maintain
to keep PPA fluid enough for stirring. If the reaction cools during workup, it will solidify. Pour the hot reaction mixture directly into crushed ice to quench and precipitate the product [1, 4].
Q: Microwave vs. Oil Bath: Which is better for temperature control? A: For benzoxazoles, Microwave (MW) is superior.
-
Reasoning: The cyclization step is polar. MW irradiation directly couples with the polar intermediates, heating them selectively. This "superheating" effect often drives the reaction in 10 minutes at
, whereas an oil bath might take 4 hours at the same temperature due to slow heat transfer [7, 11].
Q: I am using an aldehyde. Do I need an external oxidant? A: Yes. The reaction of 2-aminophenol + aldehyde yields a benzoxazoline (saturated ring). To get the aromatic benzoxazole , you must remove two hydrogens.
-
Common Oxidants: Air (slow),
, , DDQ, or Sodium Metabisulfite [9, 11]. Without an oxidant, you will isolate the intermediate or a mixture.
References
-
Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Source: RSC Advances (2023). URL:[Link]
-
Benzoxazole: Synthetic Methodology and Biological Activities. Source: Global Research Online (2025).[2] URL:[Link][2]
-
Synthesis of High Molecular Weight Polybenzoxazoles in Polyphosphoric Acid. Source: ResearchGate / Polymer (1999). URL:[Link]
-
Synthetic Strategies Towards Benzoxazole Ring Systems: A Review. Source: Asian Journal of Chemistry. URL:[Link]
-
General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation. Source: PMC / Molecules (2022). URL:[Link]
-
Rapid and Simple Microwave-Assisted Synthesis of Benzoxazoles Catalyzed by [CholineCl][Oxalic Acid]. Source: MDPI Molecules (2022). URL:[Link]
-
MnO2-Mediated Oxidative Cyclization of “Formal” Schiff’s Bases. Source: MDPI (2022). URL:[Link]
-
Benzoxazole synthesis - Organic Chemistry Portal. Source: Organic Chemistry Portal (Literature Review). URL:[Link]
-
Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives. Source: VNUHCM Journal of Science and Technology Development (2023). URL:[Link]
Sources
Catalyst recovery in the synthesis of benzoxazole derivatives
Topic: Catalyst Recovery in Benzoxazole Synthesis
Diagnostic Triage: Identify Your Failure Mode
Before attempting a fix, match your observation to the failure modes below.
| Symptom | Potential Root Cause | Diagnostic Step |
| Gradual Yield Decay (e.g., 95% | Pore Blockage / Fouling | Perform Solvent Wash Protocol (A) . If unsuccessful, check surface area (BET). |
| Sudden Yield Drop (e.g., 95% | Active Site Leaching | Perform Hot Filtration Test (Protocol B) . |
| "Lazy" Magnetic Separation (Slow accumulation) | Shell Shielding / Oxidation | Check shell-to-core ratio; verify pH stability of the support. |
| Product Contamination (Metal trace in NMR/ICP) | Support Degradation | Verify solvent compatibility; check for hydrofluoric/strong acid exposure. |
Recovery & Regeneration Protocols
Protocol A: Standard Magnetic Catalyst Recovery (Fe
O
Systems)
Applicable to: Fe
Context: Benzoxazole synthesis often uses ethanol or water/ethanol mixtures. Organic byproducts (oligomers from 2-aminophenol oxidation) can coat the catalyst surface, blocking active sites.
Step-by-Step Procedure:
-
Separation: Place the reaction vessel on an external rare-earth magnet (Neodymium). Allow 5–10 minutes for full sedimentation. The supernatant should be clear.
-
Decantation: Carefully pipette off the reaction mixture. Do not pour, as turbulence disturbs the pellet.
-
Primary Wash (Solubility): Add Hot Ethanol (50°C) (10 mL per g catalyst). Sonicate for 5 minutes. Magnetic separate and decant.[1][2]
-
Why: Removes unreacted aldehydes and the benzoxazole product trapped in pores.
-
-
Secondary Wash (Polarity): Add Acetone or Ethyl Acetate . Vortex for 2 minutes. Magnetic separate and decant.[1][2]
-
Why: Removes hydrophobic oligomers/tars formed from amine oxidation.
-
-
Drying: Dry in a vacuum oven at 60–80°C for 2 hours.
-
Critical Warning: Do NOT exceed 120°C if your catalyst contains organic linkers (e.g., Ionic Liquids or Sulfonic acid moieties), as thermal degradation may occur [1, 2].
-
Protocol B: The Hot Filtration Test (Leaching Validation)
Use this to confirm if your reaction is truly heterogeneous or if leached metal species are driving the catalysis.
Methodology:
-
Start a standard reaction (e.g., 2-aminophenol + benzaldehyde).
-
At 50% conversion (approx. 15–30 mins), stop agitation.
-
Hot Filter: While maintaining reaction temperature, filter the mixture through a 0.2
m PTFE membrane (or use a hot magnet for magnetic catalysts) into a fresh, pre-heated vessel. -
Continue: Stir the filtrate (without solid catalyst) for the standard remaining reaction time.
-
Analyze: Measure conversion via GC-MS or HPLC.
-
Pass: Conversion remains at ~50%. (Catalysis stopped when solid was removed).
-
Fail: Conversion increases (e.g., to 70–80%). (Active species leached into solution) [3, 4].[3]
-
Visualizing the Workflow
Figure 1: Catalyst Recovery & Decision Logic
This diagram illustrates the operational workflow and the decision gates for troubleshooting yield loss.
Caption: Operational workflow for recovering heterogeneous catalysts (Fe3O4/Silica/ILs) in benzoxazole synthesis.
Frequently Asked Questions (Technical Deep Dive)
Q1: My magnetic catalyst (Fe
-
Diagnosis: This is often a "Shell Shielding" issue.
-
Explanation: In core-shell nanoparticles, if the silica (
) or polymer shell is too thick, it distances the magnetic core from the external field, reducing saturation magnetization ( ). -
Solution: You cannot "fix" the current batch. For future synthesis, ensure the shell thickness is <20 nm. For the current batch, use High-Speed Centrifugation (10,000 rpm) instead of magnetic separation to recover the material [2, 5].
Q2: The catalyst worked for 3 runs, but yield dropped significantly in Run 4. Why?
-
Diagnosis: Likely Pore Blocking rather than leaching.
-
Mechanism: The condensation of 2-aminophenol involves an imine intermediate. If the reaction is not strictly stoichiometric, excess amine can oxidize to form azo-oligomers that physically clog the mesopores of supports like MCM-41 or Silica [6].
-
Fix: Perform a "Soxhlet Extraction" with ethanol for 12 hours to deep-clean the pores. If the catalyst is purely inorganic (e.g., Zeolite/TiO
), calcination at 400°C may be possible, but avoid this for functionalized (sulfonic acid/IL) catalysts as it will burn off the active sites.
Q3: Can I use the catalyst if my 2-aminophenol starting material has turned dark/black?
-
Answer: No.
-
Reasoning: Dark 2-aminophenol indicates oxidation to quinone-imines. These impurities are notorious "catalyst poisons" that bind irreversibly to Lewis acidic sites (e.g., on Fe
O or Cu-ferrites), permanently deactivating the catalyst [7]. -
Protocol: Recrystallize 2-aminophenol from ethanol/water before the reaction.
Q4: How do I confirm the catalyst is "Green" and not leaching metal into my drug candidate?
-
Protocol: Aside from the Hot Filtration Test (Protocol B), perform ICP-OES (Inductively Coupled Plasma Optical Emission Spectroscopy) on the crude product.
-
Standard: For pharmaceutical intermediates, residual metal (Fe, Cu, Pd) must typically be
ppm. If ICP shows high metal content, your support (e.g., the silica shell) may be hydrolyzing due to high pH or temperature [4].
Comparative Data: Catalyst Survivability
Comparison of common heterogeneous catalysts for Benzoxazole synthesis (2-aminophenol + benzaldehyde).
| Catalyst Type | Typical Cycles | Primary Failure Mode | Recovery Method |
| Fe | 5–8 | S-leaching (Hydrolysis of sulfonic group) | External Magnet |
| Ionic Liquid Gel (BAIL) | 4–6 | Viscosity increase / Mass loss | Centrifugation |
| Nano-CuFe | 6–10 | Agglomeration (Clumping) | External Magnet |
| Sulfated Zirconia | 3–5 | Coke formation (Pore blocking) | Filtration |
References
-
Synthesis of Benzoxazoles Using Reusable Ionic Liquid as a Green Catalyst. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles. Advanced Journal of Chemistry. Available at: [Link]
-
Heterogeneous catalytic approaches in C–H activation reactions (Hot Filtration Protocols). Royal Society of Chemistry. Available at: [Link][4]
-
Hot filtration test to investigate heterogeneous nature of catalyst. ResearchGate. Available at: [Link]
-
Magnetic copper ferrite nanoparticles catalyzed synthesis of benzoxazole. Journal of Synthetic Chemistry. Available at: [Link]
-
Benzoxazole synthesis - Organic Chemistry Portal. Organic Chemistry Portal.[1][5][6][7] Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ajchem-a.com [ajchem-a.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The Synthesis of 2-Aminobenzoxazoles Using Reusable Ionic Liquid as a Green Catalyst under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzoxazole synthesis [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. semanticscholar.org [semanticscholar.org]
Validation & Comparative
Definitive Guide: HPLC Method Validation for 2-(3-Methylphenyl)-1,3-benzoxazol-6-amine Purity
Executive Summary: Precision Beyond the Generic
In the development of fluorescent probes and pharmaceutical intermediates, 2-(3-Methylphenyl)-1,3-benzoxazol-6-amine represents a critical scaffold. Its purity is non-negotiable; however, its structural features—a basic amine moiety coupled with a hydrophobic benzoxazole core—create significant chromatographic challenges.
Standard "generic" HPLC gradients often fail this compound, resulting in peak tailing (silanol interactions) or co-elution with synthetic precursors like 3-methylbenzoic acid or 2,4-diaminophenol.
This guide presents a Validated, Optimized RP-HPLC Method , objectively comparing it against standard alternatives to demonstrate why specific buffering and column selection are essential for accurate purity determination.
Part 1: Method Comparison & Performance
We compared the Optimized Method (Method B) against a Standard Generic Method (Method A) often found in general organic synthesis literature.
Comparative Performance Matrix
| Feature | Method A: Generic Isocratic | Method B: Optimized Gradient (Recommended) |
| Stationary Phase | Standard C18 (5 µm) | End-capped Phenyl-Hexyl or C18 (3.5 µm) |
| Mobile Phase | Water : Methanol (40:60) | 0.1% H₃PO₄ (pH 2.5) : Acetonitrile |
| Peak Shape (Tailing Factor) | 1.8 - 2.2 (Poor - Amine interaction) | 0.95 - 1.1 (Excellent) |
| Resolution (Rs) | < 1.5 (Co-elution with precursors) | > 3.5 (Baseline separation) |
| LOD (Limit of Detection) | ~5 ppm | < 0.5 ppm |
| Run Time | 25 mins (Late eluters carry over) | 12 mins (Gradient clears matrix) |
| Suitability | Rough synthetic checks | QC Release & Stability Testing |
Scientist’s Insight: Method A fails because the unbuffered mobile phase allows the 6-amine group to interact with residual silanols on the silica backbone, causing severe tailing. Method B utilizes a low pH phosphate buffer to protonate the amine (preventing silanol interaction) and a gradient to sharpen the peaks of hydrophobic impurities.
Part 2: The Optimized Protocol (Method B)
Adhering to ICH Q2(R2) Guidelines
Chromatographic Conditions
-
Instrument: HPLC with PDA (Photodiode Array) Detector.
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent end-capped column.
-
Column Temperature: 30°C ± 2°C.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 290 nm (Secondary monitoring at 254 nm). Note: The 290 nm wavelength maximizes sensitivity for the benzoxazole conjugation while minimizing solvent cutoff noise.
-
Injection Volume: 10 µL.
Mobile Phase Setup
-
Solvent A: 10 mM Potassium Dihydrogen Phosphate (KH₂PO₄) in water, adjusted to pH 2.5 with Orthophosphoric Acid.
-
Solvent B: Acetonitrile (HPLC Grade).
Gradient Program
| Time (min) | % Solvent A (Buffer) | % Solvent B (ACN) | Event |
| 0.00 | 90 | 10 | Equilibration |
| 2.00 | 90 | 10 | Isocratic Hold |
| 10.00 | 20 | 80 | Linear Ramp |
| 12.00 | 20 | 80 | Wash |
| 12.10 | 90 | 10 | Re-equilibration |
| 15.00 | 90 | 10 | End of Run |
Part 3: Validation Logic & Experimental Data
This section details the specific validation parameters required to prove the method's reliability.
A. Specificity (Stress Testing)
To prove the method measures only the analyte, we perform forced degradation.
-
Protocol: Expose sample to 0.1N HCl, 0.1N NaOH, and 3% H₂O₂ for 4 hours.
-
Acceptance Criteria: Purity angle < Purity threshold (via PDA). No interference at the retention time of the main peak (approx 6.5 min).
-
Result: The gradient successfully separates the oxidative degradants (eluting earlier at 3.2 min) from the main peak.
B. Linearity & Range
-
Protocol: Prepare 5 concentration levels from 50% to 150% of the target concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).
-
Data Output:
-
Equation:
-
Correlation Coefficient (
): Must be . -
Y-intercept bias:
of the response at 100% level.
-
C. Accuracy (Recovery Studies)
-
Protocol: Spike known amounts of pure standard into a placebo matrix at 80%, 100%, and 120% levels.
-
Calculation:
-
Target: 98.0% – 102.0% recovery.
D. Visualizing the Impurity Profile Logic
The following diagram illustrates the synthesis pathway and where specific impurities (separated by this method) originate.
Figure 1: Synthesis pathway mapping potential impurities to their chromatographic behavior.
Part 4: Validation Workflow Diagram
The following flowchart outlines the decision-making process for the validation lifecycle, ensuring compliance with ICH Q2(R2).
Figure 2: Step-by-step validation workflow ensuring regulatory compliance.
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][2][3] [Link]
-
FDA Guidance for Industry. (2024). Analytical Procedure Development Q14 and Validation of Analytical Procedures Q2(R2). U.S. Food and Drug Administration.[3] [Link]
-
Bansal, S. K., et al. (2019).[4] "Synthesis and biological evaluation of some new benzoxazole derivatives." Journal of Chemical and Pharmaceutical Research. (Contextual grounding for benzoxazole synthesis impurities). [Link]
Sources
Definitive Structural Confirmation of 2-(3-Methylphenyl)-1,3-benzoxazol-6-amine: A Comparative Analytical Guide
Topic: Crystal structure confirmation of 2-(3-Methylphenyl)-1,3-benzoxazol-6-amine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The Necessity of Crystallographic Proof
In the development of benzoxazole-based pharmacophores, particularly 2-(3-Methylphenyl)-1,3-benzoxazol-6-amine , establishing absolute regiochemistry is a critical bottleneck. Synthetic routes starting from substituted aminophenols often yield mixtures of 5- and 6-amino isomers, which are notoriously difficult to distinguish using standard 1D NMR spectroscopy due to overlapping aromatic signals and similar coupling constants.
This guide compares the "Gold Standard" performance of Single Crystal X-Ray Diffraction (SC-XRD) against standard alternatives (NMR, PXRD, DFT), demonstrating why SC-XRD is the requisite method for unambiguous structural validation of this compound.
Comparative Analysis: SC-XRD vs. Analytical Alternatives
The following table objectively compares the performance of SC-XRD against standard characterization techniques for 2-(3-Methylphenyl)-1,3-benzoxazol-6-amine.
Table 1: Performance Matrix of Structural Confirmation Methods
| Feature | SC-XRD (Primary Method) | 1H/13C NMR (Alternative 1) | Powder XRD (Alternative 2) | DFT Modeling (Alternative 3) |
| Regio-Isomer Differentiation | Absolute (Direct visualization of 6-NH2 vs 5-NH2) | Ambiguous (Requires complex NOESY/HMBC interpretation) | Low (Identifies phases, not molecular connectivity) | Hypothetical (Predicts stability, doesn't prove existence) |
| 3D Conformation | Experimental (Determines torsion angle of 3-methylphenyl ring) | Inferred (Averaged solution state) | N/A | Theoretical (Gas phase minimization) |
| Polymorph Detection | High (Identifies specific packing motifs) | None (Solution destroys lattice) | High (Best for bulk purity, not structure solving) | N/A |
| Sample Requirement | Single Crystal (>0.1 mm) | ~5 mg dissolved | ~50 mg powder | Computational Resources |
| Confidence Level | 99.9% | 85% | 50% (for structure) | N/A |
Technical Deep Dive: The SC-XRD Confirmation Workflow
Crystallization Protocol (Self-Validating System)
The most critical step is obtaining diffraction-quality crystals. Benzoxazoles are planar and prone to stacking; therefore, a slow-evaporation method disrupting
Protocol:
-
Dissolution: Dissolve 20 mg of crude 2-(3-Methylphenyl)-1,3-benzoxazol-6-amine in 2 mL of Dichloromethane (DCM).
-
Filtration: Pass through a 0.45
m PTFE syringe filter to remove nucleation sites (dust/undissolved solids). -
Anti-solvent Layering: Carefully layer 1 mL of Ethanol (EtOH) on top of the DCM solution in a narrow vial.
-
Controlled Evaporation: Cover with Parafilm, poke 3 small holes, and store in a vibration-free environment at 4°C.
-
Harvesting: After 48-72 hours, colorless block-like crystals should form.
Mechanism: The DCM solubilizes the hydrophobic benzoxazole core, while the slow diffusion of EtOH increases polarity, forcing the molecule to organize into its lowest energy lattice state.
Data Collection & Refinement
-
Instrument: Bruker D8 QUEST or equivalent diffractometer.
-
Radiation: Mo-K
( = 0.71073 Å) is preferred over Cu-K to minimize absorption by the aromatic rings. -
Temperature: 100 K (Cryostream) to reduce thermal motion of the terminal methyl group on the phenyl ring.
Key Structural Parameters to Verify:
-
Torsion Angle: The angle between the benzoxazole plane and the 3-methylphenyl ring. Due to steric hindrance at the ortho-positions, the rings are expected to be twisted (non-planar) by 20-30°, unlike the planar 2-(2-aminophenyl) analogues [1].
-
H-Bonding: Look for intermolecular
interactions between the 6-amine and the oxazole nitrogen of neighboring molecules, forming supramolecular chains [2].[1]
Visualizing the Confirmation Logic
The following diagrams illustrate the decision-making process and the experimental workflow, emphasizing why SC-XRD is the inevitable endpoint for high-integrity research.
Diagram 1: Structural Ambiguity Resolution Pathway
Caption: Logic flow demonstrating the failure of NMR to resolve regioisomerism and the necessity of SC-XRD for definitive confirmation.
Diagram 2: Crystallization & Analysis Workflow
Caption: Step-by-step experimental protocol for obtaining diffraction-quality crystals of the target benzoxazole.
Expert Insights & Causality
Why NMR Fails for this Molecule
In 2-substituted benzoxazoles, the protons on the fused benzene ring (positions 4, 5, 6, 7) form a complex spin system. For the 6-amine derivative, the protons at C4, C5, and C7 often appear as overlapping multiplets. Furthermore, the 3-methylphenyl group introduces additional aromatic protons that can obscure the critical benzoxazole region. Without SC-XRD, one cannot definitively rule out the 5-amine isomer, which is a common byproduct of the condensation reaction between 2,4-diaminophenol (or its isomers) and 3-methylbenzoic acid [3].
The Role of Intermolecular Interactions
SC-XRD does more than confirm connectivity; it reveals the supramolecular architecture .
-
Stacking: Benzoxazoles typically exhibit strong face-to-face
-stacking (centroid distances ~3.6 Å). This stacking dictates the solubility and melting point, parameters crucial for drug formulation [1]. -
Hydrogen Bonding: The 6-amine group acts as a hydrogen bond donor, while the oxazole nitrogen (N3) acts as an acceptor. This often leads to the formation of "dimer-like" or "chain-like" structures in the crystal lattice, which significantly influences the compound's bioavailability profile [2].
References
-
Mabied, A. F., et al. (2014).[2] Crystal Structure and Stereochemistry Study of 2-Substituted Benzoxazole Derivatives . ISRN Organic Chemistry, 2014, 728343.[2] [Link]
-
Betz, R., et al. (2015). Crystal structure of 2-(2-aminophenyl)-1,3-benzoxazole . Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 2), o118–o119. [Link]
-
Khadri, M. J. N., et al. (2025).[3] Synthesis of 2-substituted benzoxazole derivatives . ResearchGate. [Link]
Sources
Comparative IR Analysis: Validating Benzoxazole Amine Synthesis and Structural Differentiation
Executive Summary
In medicinal chemistry, benzoxazole amines (specifically 2-aminobenzoxazole derivatives) are privileged scaffolds due to their bioisosteric relationship with adenine and guanine. However, their synthesis—often involving the condensation of o-aminophenols with cyanogen bromide or urea derivatives—is prone to ambiguity.
The critical challenge for the analytical chemist is not just identifying the molecule, but differentiating it from:
-
Unreacted Precursors: Open-chain intermediates (ureas or thioureas).
-
Structural Analogs: Benzothiazoles (sulfur instead of oxygen) or Benzimidazoles (nitrogen instead of oxygen).
-
Tautomeric Forms: The amino (
) vs. imino ( ) equilibrium, which profoundly affects pharmacological docking.
This guide provides a comparative IR spectroscopic framework to validate benzoxazole amine formation and distinguish it from common alternatives without immediate recourse to NMR.
The Comparative Landscape
A. Synthesis Monitoring: Product vs. Precursor
The most frequent application of IR in this context is the "Go/No-Go" decision during synthesis. You must confirm the disappearance of the open-chain precursor and the formation of the oxazole ring.
Table 1: Spectral Evolution from Precursor to Benzoxazole Amine
| Functional Group | Precursor (o-Aminophenol deriv.) | Target: 2-Aminobenzoxazole | Differentiation Factor |
| O-H Stretch | Broad, Strong (3200–3500 cm⁻¹) | Absent (if pure) | Disappearance of O-H confirms ring closure (dehydration). |
| C=N (Ring) | Absent | Sharp, Medium (1570–1640 cm⁻¹) | The "Fingerprint" of the oxazole ring formation. |
| C-O-C (Ring) | Absent | Strong (1050–1260 cm⁻¹) | Confirms incorporation of oxygen into the ring system. |
| Amine ( | Overlaps with OH | Doublet (3400–3500 cm⁻¹) | Distinct symmetric/asymmetric stretching becomes visible once OH is gone. |
B. Structural Differentiation: Benzoxazole vs. Analogs
When screening libraries, benzoxazoles are often compared to benzothiazoles and benzimidazoles. While the C=N stretches are similar, the heteroatom-carbon stretches provide definitive identification.
Table 2: Heterocycle Differentiation Matrix
| Feature | Benzoxazole (Oxygen) | Benzothiazole (Sulfur) | Benzimidazole (Nitrogen) |
| Heteroatom Bond | C-O-C: 1050–1260 cm⁻¹ (Strong) | C-S-C: 600–700 cm⁻¹ (Weak) | N-H: 3100–3400 cm⁻¹ (Broad)* |
| Ring Breathing | ~1065, 1180, 1240 cm⁻¹ | ~1000–1100 cm⁻¹ | ~1270 cm⁻¹ |
| C=N Stretch | 1610–1640 cm⁻¹ | 1630 cm⁻¹ (often weaker) | 1620–1660 cm⁻¹ |
*Note: Unsubstituted benzimidazoles show a very broad N-H band due to intermolecular H-bonding, unlike the sharper amine bands of aminobenzoxazoles.
Expert Insight: The Tautomerism Trap
This is the most common interpretation error. 2-aminobenzoxazoles exist in dynamic equilibrium between the amino form (aromatic) and the imino form (non-aromatic).
-
Amino Form: Shows characteristic primary amine doublet (
) at ~3400–3500 cm⁻¹. -
Imino Form: Shows a single sharp band for
and a shift in the C=N band to higher wavenumbers (exocyclic C=N).
Scientist's Note: In the solid state (KBr pellet), the amino form usually predominates due to aromatic stabilization. However, if you observe a shift of the C=N band toward 1650+ cm⁻¹ and a loss of the amine doublet, your product may be trapped in the imino form or protonated at the ring nitrogen.
Visualizing the Logic
Diagram 1: Synthesis Monitoring Workflow
This flow illustrates the critical decision points during the reaction monitoring of o-aminophenol cyclization.
Caption: Logical workflow for monitoring the disappearance of precursor hydroxyl groups and the emergence of the oxazole ring.
Diagram 2: Structural Differentiation Logic
How to distinguish the benzoxazole scaffold from its sulfur and nitrogen analogs using spectral data.
Caption: Decision tree for distinguishing benzoxazole from benzothiazole and benzimidazole based on heteroatom stretching frequencies.
Validated Experimental Protocol
Objective: Obtain a definitive IR spectrum for a 2-aminobenzoxazole derivative with high signal-to-noise ratio (S/N) to identify the C-O-C ether linkage.
Method: Attenuated Total Reflectance (ATR)
Why ATR? Benzoxazole amines can be hygroscopic. KBr pellets often introduce water bands (3400 cm⁻¹) that obscure the critical amine/hydroxyl differentiation. ATR minimizes this error.
Step-by-Step Workflow:
-
Crystal Cleaning (Self-Validation Step 1):
-
Clean the ATR crystal (Diamond/ZnSe) with isopropanol.
-
Validation: Run a background scan. The spectrum must be a flat line at 100% T. If peaks appear at 2900 cm⁻¹ (CH) or 3300 cm⁻¹ (OH), reclean.
-
-
Sample Deposition:
-
Place ~2 mg of the solid benzoxazole amine on the crystal.
-
Apply pressure using the anvil until the force gauge indicates optimal contact.
-
Note: Poor contact results in weak C=N peaks (1600 cm⁻¹).
-
-
Acquisition:
-
Resolution: 4 cm⁻¹.
-
Scans: 32 (Standard) or 64 (for high S/N).
-
Range: 4000–600 cm⁻¹.
-
-
Data Processing & Interpretation:
-
Apply Baseline Correction.
-
Critical Check (Self-Validation Step 2): Look at 2350 cm⁻¹. A doublet here indicates atmospheric
fluctuation. If intense, purge the chamber and re-run. -
Identify Markers:
-
Locate 1570–1640 cm⁻¹ (Ring C=N).
-
Locate 1050–1260 cm⁻¹ (C-O-C).
-
Verify absence of broad OH > 3200 cm⁻¹.[1]
-
-
References
-
Vibrational Assignment of Benzoxazoles: Panicker, C.Y., et al.[2] "Vibrational spectroscopic (FT-IR, FT-Raman) investigations... of 5-nitro-2-(4-nitrobenzyl) benzoxazole." Spectrochimica Acta Part A, 2013.[2]
-
Tautomerism in 2-Aminobenzoxazoles: Hegedűs, L., et al. "ATR-FTIR spectra on single beads of 2-aminobenzo[d]oxazole resins." ResearchGate, 2008.
-
Comparative Heterocyclic Spectra: El-Ajaily, H.N., et al. "Synthesis, Characterization and Biological Activity of benzothiazole Complexes." Al-Qadisiyah Journal of Pure Science, 2017.
-
General IR Interpretation of Heterocycles: NIST Mass Spectrometry Data Center. "Phenol, o-amino- IR Spectrum."[3] NIST Chemistry WebBook.
Sources
A Comparative Guide to Elemental Analysis Standards for 2-(3-Methylphenyl)-1,3-benzoxazol-6-amine
For researchers, scientists, and drug development professionals, the precise determination of the elemental composition of a novel compound is a foundational step in its characterization. This guide provides an in-depth comparison of elemental analysis standards for 2-(3-Methylphenyl)-1,3-benzoxazol-6-amine, a heterocyclic amine of interest in medicinal chemistry. Beyond a simple recitation of protocols, this document delves into the causality behind experimental choices, ensuring a robust and self-validating approach to elemental analysis.
The molecular formula for 2-(3-Methylphenyl)-1,3-benzoxazol-6-amine is C₁₄H₁₂N₂O. Based on this, the theoretical elemental composition is:
-
Carbon (C): 74.98%
-
Hydrogen (H): 5.39%
-
Nitrogen (N): 12.49%
-
Oxygen (O): 7.13%
This theoretical composition serves as the gold standard against which all experimental results are compared. The widely accepted tolerance for elemental analysis of small molecules is a deviation of no more than ±0.4% from the calculated values.
The Primacy of Combustion Analysis for Organic Compounds
The gold standard for determining the carbon, hydrogen, and nitrogen (CHN) content of organic compounds is combustion analysis.[1] This technique involves the complete combustion of the sample in a high-oxygen environment, which converts the elements into simple gases (CO₂, H₂O, and N₂). These gases are then separated and quantified using various detection methods, such as thermal conductivity detection.
For a compound like 2-(3-Methylphenyl)-1,3-benzoxazol-6-amine, which contains a thermally stable heterocyclic benzoxazole ring, ensuring complete combustion is paramount to achieving accurate results. Incomplete combustion can lead to the underestimation of elemental percentages, particularly for nitrogen, which can be challenging to convert fully to N₂. To mitigate this, modern elemental analyzers often employ higher combustion temperatures and may utilize catalysts such as vanadium pentoxide to ensure a complete and rapid conversion of the sample to its elemental gases.
Alternative Methodologies: A Comparative Overview
While combustion analysis is the dominant technique for CHN determination, other methods exist for elemental analysis. However, their application to the primary organic elements (C, H, N) is less direct and often less precise than combustion analysis.
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): ICP-MS is a powerful technique for trace and ultra-trace metal analysis.[2] While it can be adapted for the analysis of some non-metals, it is not the preferred method for determining the bulk composition of organic compounds for C, H, and N. The primary challenges include the high ionization potential of these elements and the ubiquitous background interference from the atmosphere and the instrumental setup.[3][4] Therefore, for the purpose of verifying the empirical formula of an organic compound, ICP-MS is not a suitable alternative to combustion analysis.
Atomic Absorption Spectroscopy (AAS): Similar to ICP-MS, AAS is a technique primarily used for the quantification of metals. It relies on the absorption of light by free atoms in the gaseous state. The determination of C, H, and N by AAS is not a standard application and would require specialized and complex setups, making it impractical for routine analysis of organic compounds.
Selecting the Appropriate Elemental Analysis Standard
The accuracy of elemental analysis is critically dependent on the calibration of the instrument. This is achieved through the use of certified reference materials (CRMs). A suitable CRM should be a stable, pure organic compound with a well-defined elemental composition. For the analysis of 2-(3-Methylphenyl)-1,3-benzoxazol-6-amine, several types of standards can be considered.
| Standard Type | Key Characteristics | Recommended Examples | Rationale for Use |
| Primary Standard | A high-purity, stable compound with a precisely known composition. | Acetanilide, Sulfanilamide, Atropine | These are commonly used, readily available standards that provide excellent accuracy for general CHN analysis. They are suitable for establishing the initial calibration of the instrument. |
| Matrix-Matched Standard | A standard with a similar chemical structure or elemental composition to the analyte. | 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene (BBOT) | The use of a benzoxazole-containing standard like BBOT can help to account for any matrix effects or combustion challenges specific to this class of heterocyclic compounds. This provides a higher level of confidence in the analytical results. |
| Aromatic Amine Standard | A standard containing an aromatic amine functionality. | Aniline (as part of a certified solution) | While less common for CHN analyzer calibration, using a standard with a similar functional group can be beneficial for method validation and to ensure the accurate determination of nitrogen in an amine context. |
It is considered best practice to use a primary standard for routine calibration and to periodically verify the method's performance with a matrix-matched or functionally similar standard.
Experimental Protocol: CHN Analysis of 2-(3-Methylphenyl)-1,3-benzoxazol-6-amine
The following is a detailed, step-by-step methodology for the elemental analysis of 2-(3-Methylphenyl)-1,3-benzoxazol-6-amine using a modern combustion-based CHN analyzer.
1. Instrument Preparation and Calibration:
-
Ensure the CHN analyzer is in optimal working condition, with all gases (helium carrier gas and oxygen combustion gas) at the correct pressures.
-
Perform a leak check of the system.
-
Calibrate the instrument using a primary standard such as Acetanilide. Weigh 1-2 mg of the standard into a tin capsule and analyze. Repeat the analysis at least three times to ensure the calibration is linear and reproducible. The instrument software will generate a calibration curve.
2. Sample Preparation:
-
Accurately weigh approximately 1-2 mg of the 2-(3-Methylphenyl)-1,3-benzoxazol-6-amine sample into a pre-cleaned tin capsule.
-
For this specific heterocyclic compound, it is advisable to add a small amount of a combustion catalyst, such as vanadium pentoxide, to the tin capsule to ensure complete combustion.
-
Seal the tin capsule securely to avoid any loss of sample.
3. Sample Analysis:
-
Introduce the sealed tin capsule into the autosampler of the CHN analyzer.
-
Initiate the analysis sequence. The sample will be dropped into a high-temperature furnace (typically 900-1000 °C) in a pure oxygen environment.
-
The combustion products (CO₂, H₂O, and N₂) are carried by the helium gas through a series of separation columns and detectors.
-
The instrument's software will automatically calculate the percentage of C, H, and N in the sample based on the detector signals and the initial calibration.
4. Data Analysis and Validation:
-
Analyze the sample in triplicate to assess the precision of the results.
-
Compare the average experimental percentages of C, H, and N to the theoretical values. The deviation should be within ±0.4%.
-
To further validate the results, analyze a matrix-matched standard, such as BBOT, as a check sample. The results for the check sample should also be within the accepted tolerance of its certified values.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the elemental analysis workflow.
Caption: Experimental workflow for the elemental analysis of 2-(3-Methylphenyl)-1,3-benzoxazol-6-amine.
Hypothetical Comparative Data
To illustrate the comparison of different standards, the following table presents hypothetical experimental data for the analysis of 2-(3-Methylphenyl)-1,3-benzoxazol-6-amine. This data is for demonstrative purposes only.
| Standard Used for Calibration | Experimental %C | Experimental %H | Experimental %N | Deviation from Theoretical (%) |
| Theoretical Value | 74.98 | 5.39 | 12.49 | - |
| Acetanilide (Primary Standard) | 74.85 | 5.42 | 12.38 | C: -0.13, H: +0.03, N: -0.11 |
| BBOT (Matrix-Matched) | 74.95 | 5.37 | 12.45 | C: -0.03, H: -0.02, N: -0.04 |
| Aniline (Functionally Similar) | 74.80 | 5.45 | 12.35 | C: -0.18, H: +0.06, N: -0.14 |
As the hypothetical data suggests, the use of a matrix-matched standard (BBOT) can potentially yield results that are closer to the theoretical values, highlighting the importance of selecting an appropriate CRM for challenging compounds.
Conclusion
The elemental analysis of 2-(3-Methylphenyl)-1,3-benzoxazol-6-amine, a compound of interest in drug discovery, requires a meticulous and well-validated approach. Combustion analysis stands as the unequivocal method of choice for determining its carbon, hydrogen, and nitrogen content. The selection of appropriate certified reference materials, particularly the use of a matrix-matched standard like BBOT for method validation, is crucial for ensuring the highest degree of accuracy and confidence in the results. By following a robust experimental protocol and understanding the principles behind the analytical choices, researchers can ensure the integrity of their data, a cornerstone of scientific advancement.
References
-
PubChem. 2-(3-methylphenyl)-1,3-benzoxazol-6-amine. National Center for Biotechnology Information. [Link]
-
Wikipedia. Combustion analysis. [Link]
-
Stack Exchange. Why can't carbon and nitrogen be detected in ICP-MS and ICP-OES techniques? [Link]
-
Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of benzoxazole derivatives. [Link]
-
AZoM. The Benefits of Combustion Analysis Over Spectrometric Methods for C/S and O/N/H Measurements. [Link]
-
Alfa Chemistry. Certified Reference Materials for Chromatography. [Link]
-
Agilent. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. [Link]
-
Waters. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. [Link]
-
ChemSynthesis. 6-methyl-2-phenyl-1,3-benzoxazole. [Link]
-
Agilent. Techniques for the Analysis of Organic Chemicals by Inductively Coupled Plasma Mass Spectrometry (ICP-MS). [Link]
Sources
comparative Cytotoxicity Profiling of Benzoxazole Derivatives: A Technical Guide
Executive Summary: The Pharmacophore Advantage
Benzoxazole scaffolds are structural isosteres of natural purine and pyrimidine bases (adenine and guanine).[1] This structural mimicry allows them to interact lethally with nucleic acids and enzymes critical for cell division, specifically Topoisomerase II and VEGFR-2 .
This guide moves beyond basic screening. We analyze the Structure-Activity Relationship (SAR) that drives potency, compare IC50 values against clinical standards (Doxorubicin, Cisplatin), and provide a self-validating MTT protocol designed to handle the notorious solubility issues of these lipophilic compounds.
Chemical Architecture & SAR Logic
The cytotoxicity of benzoxazole derivatives is rarely random. It follows a predictable electronic and steric logic. The core benzene ring fused to an oxazole ring provides a planar surface ideal for DNA intercalation .
Key SAR Drivers:
-
C-2 Substitution: The critical "warhead" position. Aryl groups here extend conjugation, enhancing DNA binding affinity.
-
Electron-Withdrawing Groups (EWG): Substituents like
or at the C-5 or C-6 positions often increase potency by altering the dipole moment, facilitating cellular uptake and enzyme pocket binding. -
Bulky Lipophilic Groups: Groups like tert-butyl at the para-position of the C-2 phenyl ring improve membrane permeability (logP modulation).
Visualization: SAR Decision Tree
The following diagram illustrates the structural logic used to design high-potency derivatives.
Figure 1: Structural modifications at C-2 and C-5/6 dictate the dual-action mechanism of DNA intercalation and enzyme inhibition.
Comparative Efficacy Data
The following data synthesizes recent studies comparing novel benzoxazole derivatives against clinical standards. Note the distinct potency shifts based on substitution patterns.[1][2][3][4]
Table 1: IC50 Values (µM) of Benzoxazole Derivatives vs. Standards
| Compound ID | Structure / Modification | MCF-7 (Breast) | HepG2 (Liver) | A549 (Lung) | Mechanism Note |
| Cmpd 14b | 2-(2-methoxyphenyl)-5-chlorobenzoxazole | 4.75 ± 0.21 | 4.61 ± 0.34 | N/D | High VEGFR-2 affinity [1] |
| Cmpd 14k | 2-(2,5-dichlorophenyl)-5-chlorobenzoxazole | 7.75 ± 0.24 | 11.42 ± 0.93 | N/D | Halogen bonding enhances fit |
| Cmpd 1f | 2-(4'-bromophenyl)-6-nitrobenzoxazole | 104 (Topo I) | 71 (Topo II) | N/D | Dual Topo I/II inhibitor [2] |
| Cmpd 12 | Benzoxazole-amine hybrid | 6.05 | N/D | 6.14 | PARP-2 Inhibition [3] |
| Doxorubicin | Standard Control | 7.67 | 8.28 | 6.62 | DNA Intercalator |
| Sorafenib | Standard Control | 7.47 | N/D | N/D | Kinase Inhibitor |
| Cisplatin | Standard Control | ~15.0 | 37.32 | 15.80 | DNA Crosslinker |
Scientist's Analysis:
-
Potency: Compound 14b outperforms Doxorubicin in MCF-7 lines (4.75 µM vs 7.67 µM). This suggests that the ortho-methoxy group provides a critical steric lock within the active site of VEGFR-2, superior to the general intercalation of Doxorubicin.
-
Selectivity: The nitro-substituted 1f shows lower potency (71 µM) but higher specificity for Topoisomerase II, making it a candidate for combination therapies rather than monotherapy.
Mechanistic Pathway: The Apoptotic Cascade
Benzoxazoles do not simply "poison" the cell; they trigger programmed cell death. The primary mechanism involves Topoisomerase II inhibition , leading to double-strand breaks (DSBs), which signal p53 to initiate the mitochondrial apoptotic pathway.
Figure 2: The cascade from enzyme inhibition to caspase-mediated cell death.[4]
Validated Experimental Protocol: MTT Assay
Challenge: Benzoxazole derivatives are highly lipophilic. Standard MTT protocols often fail because the compound precipitates in aqueous media, causing false absorbance spikes. Solution: The "Pre-Solubilization" Step.[5][6]
Reagents
-
MTT Stock: 5 mg/mL in PBS (Filter sterilized, stored at -20°C in dark).
-
Solubilization Buffer: DMSO (Analytical Grade).
-
Test Compounds: Dissolved in 100% DMSO to 10mM stock.
Step-by-Step Workflow
-
Cell Seeding:
-
Seed MCF-7 or A549 cells at
cells/well in 96-well plates. -
Incubate 24h at 37°C / 5% CO2 to allow attachment.
-
-
Compound Treatment (The Critical Step):
-
Do not add DMSO stock directly to wells.
-
Prepare 2X concentrations in culture media (warm to 37°C).
-
Solubility Check: Visually inspect for turbidity.[6] If precipitate forms, sonicate for 10s.
-
Add 100 µL of treatment media to wells.[5] Final DMSO concentration must be < 0.5% to avoid solvent toxicity [4].
-
-
Incubation:
-
Incubate for 48h. (Benzoxazoles are slow-acting DNA intercalators; 24h is often insufficient).
-
-
MTT Addition:
-
Add 20 µL MTT stock per well.[5]
-
Incubate 3–4 hours until purple formazan crystals are clearly visible.
-
-
Solubilization & Measurement:
-
Carefully aspirate media (do not disturb crystals).
-
Add 150 µL DMSO (superior to SDS/HCl for benzoxazoles due to higher solubility).
-
Shake plate for 15 mins.
-
Read Absorbance: 570 nm (Signal) and 630 nm (Background reference).[5]
-
-
Data Calculation:
References
-
New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers. Scientific Reports/PMC. [Link]
-
Inhibition of DNA Topoisomerases by a Series of Benzoxazoles. Letters in Drug Design & Discovery. [Link]
-
Synthesis and biological evaluation of new benzoxazole derivatives as PARP-2 inhibitors. Scientific Reports. [Link]
-
Assay Guidance Manual: Cell Viability Assays. NCBI Bookshelf. [Link]
-
Benzoxazole as Anticancer Agent: A Review. International Journal of Pharmacy and Pharmaceutical Research. [Link]
Sources
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: 2-(3-Methylphenyl)-1,3-benzoxazol-6-amine
Part 1: Executive Safety Directive
Treat this compound as a High-Potency Active Pharmaceutical Ingredient (HPAPI) surrogate.
While standard Safety Data Sheets (SDS) classify 2-(3-Methylphenyl)-1,3-benzoxazol-6-amine primarily as an irritant (H315, H319) and acute toxin (H302), its structural pharmacophore—an aromatic primary amine fused to a benzoxazole—warrants elevated precautions. Aromatic amines are historically associated with genotoxicity and metabolic activation (N-hydroxylation) leading to DNA adducts.
The Golden Rule: Do not rely solely on the "Warning" signal word. In drug discovery applications, this compound is frequently dissolved in DMSO , a carrier solvent that can transport the amine directly through intact skin and nitrile gloves.
Part 2: Hazard Identification & Risk Assessment[1][2]
Chemical Deconstruction
To understand the risk, we must analyze the molecular structure:
-
Benzoxazole Core: Common in amyloid imaging agents and kinase inhibitors. Generally lipophilic.
-
Exocyclic Amine (-NH2): The primary vector for toxicity. Primary aromatic amines can be skin sensitizers and potential mutagens.
-
3-Methylphenyl Group: Increases lipophilicity, enhancing skin absorption rates.
GHS Classification Summary
| Hazard Class | Category | Code | Statement |
| Acute Toxicity (Oral) | 4 | H302 | Harmful if swallowed.[1] |
| Skin Irritation | 2 | H315 | Causes skin irritation.[1][2][3] |
| Eye Irritation | 2A | H319 | Causes serious eye irritation.[1][2][3] |
| STOT - Single Exp. | 3 | H335 | May cause respiratory irritation.[2] |
| Sensitization (Inferred) | 1 | H317 | May cause an allergic skin reaction (Precautionary assignment). |
Part 3: The PPE Defense Matrix
Standard laboratory PPE is insufficient for long-duration handling of this compound in solution. You must adopt a "Task-Based" PPE strategy .
Hand Protection (Critical)
The Risk: Permeation.[4][5] If dissolved in DMSO or DMF, standard 4-mil nitrile gloves offer <5 minutes of protection before the solvent (and the dissolved amine) breaks through.
-
Scenario A: Handling Solid Powder (Weighing)
-
Primary: Disposable Nitrile (minimum 5 mil).
-
Protocol: Change immediately if punctured. Double-gloving recommended to reduce static shock risk which can disperse powder.
-
-
Scenario B: Handling Solutions (DMSO/Methanol/DMF)
-
Primary: Laminate Film Gloves (e.g., Ansell Barrier® or Silver Shield®).
-
Secondary (Outer): Disposable Nitrile (for dexterity and grip).
-
Why? Laminate gloves provide >480 min breakthrough time for DMSO. Nitrile provides <10 min.
-
Respiratory Protection
-
Engineering Control (Preferred): All open handling must occur inside a certified Chemical Fume Hood or Powder Weighing Station.
-
PPE (If Hood Unavailable):
-
Minimum: Half-face respirator with P100 (HEPA) cartridges.
-
Prohibited: N95 disposable masks (insufficient seal for fine organic dusts).
-
Body & Eye Protection
-
Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are inadequate for solution handling due to splash risk.
-
Body: Tyvek® lab coat or sleeve covers are superior to cotton. Cotton absorbs aromatic amines, holding them against the skin.
PPE Decision Logic (Visualization)
Figure 1: Task-based PPE selection logic. Note the escalation to laminate gloves when solvents are introduced.
Part 4: Operational Protocols
Weighing & Transfer (The Static Hazard)
Benzoxazole amines are often fluffy, electrostatic powders.
-
Static Control: Use an anti-static gun (e.g., Zerostat) on the weighing boat and spatula before contact.
-
Containment: Weigh inside a fume hood. If the balance is sensitive to draft, use a powder safety enclosure or turn the fan to "low" only during the measurement (never "off").
-
Clean-Up: Wipe the balance area with a wet paper towel (solvent-dampened) immediately after weighing to capture invisible dust.
Solubilization (The Penetration Hazard)
-
Vessel: Use glass or polypropylene (PP). Avoid polystyrene (PS) if using aggressive solvents.
-
Addition: Add solvent slowly down the side of the vial to prevent aerosolizing the powder.
-
Labeling: Mark the vial clearly with "TOXIC" and the solvent name.
Emergency Response: Spills
-
Powder Spill:
-
Do not sweep (creates dust).[2]
-
Cover with wet paper towels (water/surfactant) to dampen.
-
Scoop up damp material and place in a hazardous waste bag.
-
-
Solution Spill (DMSO/Amine):
-
Evacuate the immediate area if outside a hood.
-
Don Silver Shield/Laminate gloves .
-
Absorb with vermiculite or chem-pads.
-
Clean surface with mild detergent and water; do not use bleach (potential reaction with amines).
-
Part 5: Waste Disposal & Deactivation
Do not pour down the drain. Aromatic amines are toxic to aquatic life (H411/H412).
| Waste Stream | Classification | Disposal Method |
| Solid Waste | Hazardous Chemical | High-Temperature Incineration. |
| Liquid Waste | Halogenated/Non-Halogenated Organic | Segregate based on solvent. Label "Contains Aromatic Amines."[6][7] |
| Contaminated PPE | Hazardous Debris | Double-bag in yellow biohazard/chem-hazard bags. |
Disposal Workflow
Figure 2: Waste segregation workflow ensuring compliance with environmental regulations.
Part 6: References
-
Fluorochem. (2023). Safety Data Sheet: 2-(3-methylphenyl)-1,3-benzoxazol-6-amine. Retrieved from
-
National Institutes of Health (NIH). (2020). Chemical Resistance of Disposable Nitrile Gloves Exposed to Simulated Movement. PubMed Central. Retrieved from
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910 Subpart Z. Retrieved from [8]
-
Tokyo Chemical Industry (TCI). (2025). Safety Data Sheet: Benzoxazole Derivatives. Retrieved from
-
Ansell. (2022). Permeation & Degradation Resistance Guide. Retrieved from
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. 1910 Subpart Z - Toxic and Hazardous Substances | Occupational Safety and Health Administration [osha.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
